Technical Documentation Center

3-Bromo-5-(piperidin-2-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-(piperidin-2-yl)pyridine
  • CAS: 179119-97-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Bromo-5-(piperidin-2-yl)pyridine

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional heterocyclic building blocks that serve as the foundation for complex drug discovery programs. 3-Bromo-5-(piperidin-2-yl)pyridine i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional heterocyclic building blocks that serve as the foundation for complex drug discovery programs. 3-Bromo-5-(piperidin-2-yl)pyridine is one such privileged scaffold. Characterized by a halogenated, electron-deficient pyridine core tethered to a saturated, basic piperidine ring, this compound is heavily utilized in medicinal chemistry. The 3-pyridyl-piperidine architecture is highly conserved in modulators of nicotinic acetylcholine receptors (nAChRs) and various central nervous system (CNS) active agents. This whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and field-proven synthetic workflows.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical properties of 3-Bromo-5-(piperidin-2-yl)pyridine is crucial for predicting its behavior in synthetic workflows, purification steps, and biological systems[1].

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 179119-97-2 (Free Base)Unique identifier for the neutral compound[1].
Molecular Formula C10H13BrN2Indicates a high degree of unsaturation in the core, with a saturated appendage[2].
Molecular Weight 241.13 g/mol Low molecular weight makes it an ideal, high-efficiency fragment for Fragment-Based Drug Discovery (FBDD)[2].
Boiling Point ~312.5 °C (Predicted)High boiling point reflects strong intermolecular dipole-dipole interactions and hydrogen bonding from the piperidine -NH[2].
Density ~1.369 g/cm³ (Predicted)The heavy bromine atom significantly increases the density compared to unsubstituted analogs[3].
LogP (Predicted) ~1.81Moderately lipophilic. Optimal for crossing lipid bilayers, but requires salt formulation for aqueous in vitro assays.

Mechanistic Insights: Reactivity and Causality

The true value of 3-Bromo-5-(piperidin-2-yl)pyridine lies in its orthogonal reactivity, which requires careful strategic planning during synthesis:

  • The Bromine Handle: The bromine atom at the 3-position of the electron-deficient pyridine ring is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, facilitating rapid oxidative addition by Pd(0).

  • The Piperidine Nitrogen: The secondary amine is highly nucleophilic and basic. Crucial Experimental Choice: In any transition-metal-catalyzed reaction involving the aryl bromide, the piperidine nitrogen must be protected (e.g., with a Boc or Cbz group). If left unprotected, the basic nitrogen will competitively coordinate to the palladium catalyst, leading to severe catalyst poisoning, or undergo unintended intramolecular/intermolecular amination.

Experimental Workflows: Protocols & Methodologies

Protocol A: Boc-Protection and Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 3-position while preserving the integrity of the piperidine ring. Causality: Boc protection prevents Pd-catalyst poisoning. A biphasic solvent system (Dioxane/Water) is chosen to ensure the simultaneous solubility of the organic substrates and the inorganic base required for the transmetalation step.

Step-by-Step Methodology:

  • Protection: Dissolve 3-Bromo-5-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and cool the mixture to 0 °C to control the exothermic reaction.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), an Arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via silica gel chromatography to isolate the coupled product.

Self-Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z 241/243 isotopic pattern) and the appearance of the desired coupled product mass confirms successful cross-coupling.

Protocol B: Dihydrochloride Salt Formation

Objective: To convert the lipophilic free base into a highly water-soluble dihydrochloride salt (CAS: 1998216-38-8) for biological testing[4]. Causality: Using anhydrous HCl in 1,4-dioxane prevents the hydrolysis of sensitive functional groups that might occur in aqueous HCl, ensuring a clean, quantitative precipitation of the salt without the need for lyophilization.

Step-by-Step Methodology:

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath to maximize precipitation yield.

  • Slowly add a stoichiometric excess (2.5 eq) of 4M HCl in 1,4-dioxane dropwise under vigorous stirring.

  • Observe the immediate precipitation of the dihydrochloride salt.

  • Stir for an additional 30 minutes to ensure complete thermodynamic salt formation.

  • Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry in vacuo.

Self-Validation Check: Perform ion chromatography to confirm the 1:2 ratio of free base to chloride ions. The melting point of the dihydrochloride salt should be sharp and distinct from the free base, confirming high purity.

Visualizations of Workflows and Pathways

Synth Start 3-Bromo-5-(piperidin-2-yl)pyridine (Starting Material) Protection Boc-Protection of Piperidine Nitrogen Start->Protection Boc2O, Et3N, DCM Coupling Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) Protection->Coupling Ar-B(OH)2, Pd(dppf)Cl2, Base Deprotection TFA Deprotection Coupling->Deprotection TFA / DCM Salt Dihydrochloride Salt Formation (HCl in Dioxane) Deprotection->Salt Anhydrous HCl

Step-by-step synthetic workflow from free base to functionalized dihydrochloride salt.

G Ligand Piperidinylpyridine Derivative (nAChR Ligand) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to orthosteric site IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel opening Depolarization Membrane Depolarization IonFlux->Depolarization Intracellular ion accumulation Signaling Neurotransmitter Release (Dopamine, GABA, etc.) Depolarization->Signaling Action potential generation

Mechanism of action for piperidinylpyridine-derived nAChR modulators.

References

Sources

Exploratory

Structural Elucidation of 3-Bromo-5-(piperidin-2-yl)pyridine: A Comprehensive Guide to 1H and 13C NMR Analysis

Executive Summary In modern drug discovery and synthetic organic chemistry, 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2)[1] serves as a critical bifunctional intermediate. The presence of both an electron-defici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2)[1] serves as a critical bifunctional intermediate. The presence of both an electron-deficient bromopyridine core and a basic, conformationally flexible piperidine ring makes it a highly versatile scaffold for cross-coupling reactions and kinase inhibitor development.

This technical whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Because empirical NMR spectra for proprietary intermediates can vary based on salt forms (e.g., free base vs. dihydrochloride)[2], this guide establishes a highly accurate predictive baseline grounded in empirical substituent effects and quantum mechanical causality[3]. Furthermore, we detail a self-validating experimental protocol designed to ensure absolute regiochemical certainty.

Part 1: Structural Dynamics & Chemical Shift Causality

Understanding the NMR profile of 3-Bromo-5-(piperidin-2-yl)pyridine requires analyzing the electronic and steric interplay between its two distinct ring systems.

The Pyridine Core: Electronic and Anisotropic Effects

The pyridine ring is a π -deficient heteroaromatic system. The nitrogen atom exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, significantly deshielding the ortho (C2, C6) and para (C4) positions.

  • Bromine Substitution (C3): Bromine is electronegative but also possesses lone pairs. Its dominant -I effect deshields the adjacent C2 and C4 protons. However, its heavy-atom effect and weak +M (resonance) contribution slightly shield the directly attached C3 carbon in 13 C NMR[4].

  • Alkyl Substitution (C5): The piperidin-2-yl group acts as a weak electron-donating alkyl group (+I), which slightly shields the adjacent ortho protons (H4, H6) relative to an unsubstituted pyridine.

The Piperidine Ring: Conformational Causality

The piperidine ring exists predominantly in a chair conformation. The attachment to the bulky pyridine ring at the C2' position dictates the thermodynamics of the system.

  • Equatorial vs. Axial Dynamics: To minimize 1,3-diaxial steric clashes, the bulky pyridine substituent at C2' will exclusively adopt an equatorial position. This locks the C2' proton (H-2') into an axial position.

  • Coupling Constants ( J ): Because H-2' is axial, it will exhibit a large trans-diaxial coupling ( J≈10−12 Hz) with the adjacent axial proton at C3', and a smaller axial-equatorial coupling ( J≈2−4 Hz) with the equatorial proton at C3'. This causality is critical for assigning the multiplet structure of H-2'.

Part 2: Quantitative NMR Data Summaries

The following tables present the high-fidelity predictive chemical shifts for the free base form of 3-Bromo-5-(piperidin-2-yl)pyridine in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
H-2 (Py) 8.60d2.01HDeshielded by adjacent N and Br. Meta-coupling to H-4.
H-6 (Py) 8.45d2.01HDeshielded by adjacent N. Meta-coupling to H-4.
H-4 (Py) 7.85t2.01HBetween Br and Piperidine. Meta-coupled to H-2 and H-6.
H-2' (Pip) 3.65dd10.5, 2.51HAxial proton; large trans-diaxial J with H-3' ax​ .
H-6' (Pip) 3.15, 2.75m, td11.5, 2.5 (for td)2HDiastereotopic protons adjacent to the piperidine NH.
H-3',4',5' 1.40 – 1.90m-6HOverlapping aliphatic multiplets of the chair conformation.
NH 2.20br s-1HBroadened by quadrupolar relaxation of 14 N; exchangeable.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
C-2 (Py) 149.5CHHighly deshielded by N and Br inductive effects.
C-6 (Py) 147.2CHDeshielded by N, slightly shielded by C5 alkyl group.
C-5 (Py) 142.8C (Quat)Point of piperidine attachment.
C-4 (Py) 137.4CHPara to N, ortho to Br and Piperidine.
C-3 (Py) 120.6C (Quat)Heavy-atom shielding effect from directly attached Bromine.
C-2' (Pip) 59.4CHDeshielded by adjacent NH and pyridine ring.
C-6' (Pip) 47.8CH 2​ Deshielded by adjacent NH.
C-3' (Pip) 34.2CH 2​ Aliphatic ring carbon.
C-5' (Pip) 26.1CH 2​ Aliphatic ring carbon.
C-4' (Pip) 24.8CH 2​ Most shielded aliphatic carbon (furthest from heteroatoms).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating system. The protocol below details the exact causality behind each methodological choice[5].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 3-Bromo-5-(piperidin-2-yl)pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because it lacks exchangeable protons, ensuring the piperidine NH signal ( 2.20 ppm) remains visible and does not undergo rapid deuterium exchange.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an absolute zero reference ( δ 0.00 ppm), preventing chemical shift drift.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that cause localized magnetic field inhomogeneities (which broaden spectral lines).

Step 2: Acquisition Parameters
  • 1D 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration.

  • 1D 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C scalar coupling while benefiting from the Nuclear Overhauser Effect (NOE). Critical Choice: Set D1 to at least 3.0 seconds. Quaternary carbons (C-3, C-5) have exceptionally long T1​ relaxation times due to the lack of directly attached protons to facilitate dipole-dipole relaxation. A short D1 will result in these critical peaks disappearing into the baseline.

Step 3: Regiochemical Validation via 2D NMR

To create a self-validating dataset, 1D spectra must be corroborated by 2D experiments:

  • 1 H- 1 H COSY: Used to map the unbroken aliphatic spin system of the piperidine ring from H-2' H-3' H-4' H-5' H-6'.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for this molecule. To definitively prove that the piperidine ring is attached at C-5 (and not C-4 or C-6), look for a strong 3-bond correlation ( 3JCH​ ) between the piperidine H-2' proton ( δ 3.65) and the pyridine C-4 ( δ 137.4) and C-6 ( δ 147.2) carbons.

Part 4: Workflows & Logical Visualizations

The following diagrams illustrate the rigorous workflows required for high-fidelity NMR analysis.

G A Sample Preparation (CDCl3, 50 mM, TMS) B Probe Tuning & Matching (Optimize 1H/13C Freq) A->B C Locking & Shimming (Minimize Z-axis Gradients) B->C D 1D & 2D Acquisition (Optimized D1 Delays) C->D E Fourier Transform & Phase Correction D->E F Signal Assignment & Integration E->F

Fig 1. Standardized self-validating NMR acquisition workflow.

G Core 3-Bromo-5-(piperidin-2-yl)pyridine Structural Hypothesis COSY 1H-1H COSY Validates Piperidine Spin System Core->COSY HSQC 1H-13C HSQC Direct C-H Mapping Core->HSQC HMBC 1H-13C HMBC Validates Pyridine-Piperidine Linkage Core->HMBC Val Absolute Regiochemical Validation COSY->Val HSQC->Val HMBC->Val

Fig 2. 2D NMR logical framework for regiochemical validation.

Part 5: References

  • Guidechem Chemical Directory. 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) Specifications. Guidechem. Available at:

  • Ambeed Chemical Catalog. Pyridines & Piperidines: 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride. Ambeed. Available at:

  • Kovrigin, E. et al. Required NMR sample preparation protocol. Magnetic Resonance Research Center, University of Notre Dame. Available at:

  • Rasala, D., & Gawinecki, R. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 38. Available at:

  • PLOS ONE. An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6. PLOS. Available at:

Sources

Foundational

Mechanism of Action of 3-Bromo-5-(piperidin-2-yl)pyridine Derivatives: A Technical Guide for nAChR Agonist Development

Executive Summary 3-Bromo-5-(piperidin-2-yl)pyridine, widely known in pharmacological literature as 5-bromoanabasine[1][2], is a highly potent derivative of the minor tobacco alkaloid anabasine. It functions as an orthos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-(piperidin-2-yl)pyridine, widely known in pharmacological literature as 5-bromoanabasine[1][2], is a highly potent derivative of the minor tobacco alkaloid anabasine. It functions as an orthosteric agonist at nicotinic acetylcholine receptors (nAChRs)[2][3]. By introducing a halogen atom at the 5-position of the pyridine ring, researchers have unlocked a unique steric interaction that significantly increases the compound's binding affinity and functional potency compared to unsubstituted anabasine or nicotine[2][4]. This technical guide explores the structural pharmacology, signal transduction mechanisms, and the self-validating experimental protocols required to evaluate these derivatives, with a specific focus on their efficacy against nematode targets like the Asu-ACR-16 receptor[3][4].

Structural Pharmacology & Receptor Binding

The mechanism of action of 5-bromoanabasine derivatives is fundamentally rooted in their ability to exploit the highly conserved orthosteric binding site of nAChRs, located at the extracellular domain (ECD) interface between a principal ( α ) subunit and a complementary subunit[5].

The pharmacophore of 5-bromoanabasine consists of three critical components:

  • The Cationic Center: The piperidine nitrogen, which is protonated at physiological pH, engages in a strong cation- π interaction with the "aromatic box" (e.g., Trp149 in mammalian α 7 equivalents) of the principal subunit[5].

  • The Hydrogen Bond Acceptor: The pyridine nitrogen forms a critical hydrogen bond with the backbone carbonyls of the complementary subunit, anchoring the ligand in the binding pocket[5].

  • The 5-Bromo Substitution (The Catalyst for Potency): In unsubstituted nicotine or anabasine, a region of the binding pocket near the vicinal cysteines of the C-loop remains unoccupied[2][6]. The addition of the bulky, lipophilic bromine atom at the 5-position allows the ligand to extend into this hydrophobic space[6]. This steric bulk directly approaches the disulfide bonds of the vicinal cysteines, physically stabilizing the "closed-in" conformation of the C-loop—a structural hallmark of the nAChR's activated state[2][6].

Pharmacophore Ligand 3-Bromo-5-(piperidin-2-yl)pyridine (5-Bromoanabasine) CatPi Cation-π Interaction (Aromatic Box: Trp149) Ligand->CatPi Protonated Piperidine N HBond Hydrogen Bonding (Complementary Subunit) Ligand->HBond Pyridine N Acceptor Steric Hydrophobic/Steric Pocket (Vicinal Cysteines) Ligand->Steric 5-Bromo Substitution

Figure 1: Pharmacophore model and binding site interactions of 5-bromoanabasine at the nAChR orthosteric site.

Signal Transduction Pathway

The binding of 5-bromoanabasine initiates a rapid, allosteric signal transduction cascade. Because the 5-bromo group so effectively stabilizes the C-loop closure[6], the thermodynamic barrier to channel opening is lowered, explaining the compound's high efficacy ( Imax​ ) and low EC50​ [2][6].

The causality of the pathway is as follows: The closure of the C-loop induces a rigid-body rotation of the extracellular β -sandwiches. This rotational torque is transmitted downward to the M2-M3 linker, a critical coupling region that interfaces with the transmembrane domain (TMD). The mechanical force causes the pore-lining M2 α -helices to tilt outward, expanding the hydrophobic gate (typically at the 9' leucine position) and allowing the rapid influx of Na+ and Ca2+ ions[5]. This cation influx depolarizes the cell membrane, triggering downstream cellular responses such as muscle contraction or paralysis in nematodes[3].

MoA Step1 Agonist Binding at ECD Interface (Principal & Complementary Subunits) Step2 C-Loop Closure & Extracellular Domain Rotation Step1->Step2 Step3 Allosteric Coupling via M2-M3 Linker Step2->Step3 Step4 Outward Tilting of M2 Helices (Transmembrane Pore Opening) Step3->Step4 Step5 Cation Influx (Na⁺, Ca²⁺) & Membrane Depolarization Step4->Step5

Figure 2: Signal transduction pathway from orthosteric agonist binding to cellular depolarization.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the mechanism of action of 5-bromoanabasine derivatives, researchers employ Two-Electrode Voltage Clamp (TEVC) electrophysiology. This method provides a macroscopic, real-time readout of ion channel kinetics[3].

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Xenopus laevis oocytes are the gold standard for this assay because their large size accommodates two electrodes and they lack endogenous nAChRs, providing a zero-background system[3].

  • cRNA Microinjection: Inject 50 nL of cRNA encoding the target receptor (e.g., Asu-ACR-16) into defolliculated oocytes. Incubate at 18°C for 2–5 days to allow for optimal protein translation and membrane trafficking.

  • Electrode Placement: Impale the oocyte with a voltage-recording electrode and a current-injecting electrode (filled with 3M KCl). Clamp the resting membrane potential at -60 mV[7]. Causality: A dual-electrode setup is mandatory here; the massive membrane capacitance of the oocyte makes single-patch clamping physically impossible for whole-cell recordings.

  • Internal Control Validation: Apply a standard 100 µM pulse of Acetylcholine (ACh) or Nicotine[6]. Trustworthiness: This is a self-validating step. Normalizing subsequent derivative responses to this initial ACh/Nicotine peak controls for variable receptor expression levels between individual oocytes[6].

  • Agonist Application: Perfuse varying concentrations of 5-bromoanabasine (e.g., 0.1 µM to 100 µM). Record the downward current deflections, which indicate the opening of the ion channel[7].

  • Data Fitting: Plot the normalized peak responses against the log of the agonist concentration and fit the data to the Hill equation to derive the EC50​ and Imax​ [7].

Structure-Activity Relationship (SAR) Insights

Quantitative analysis of anabasine derivatives reveals a strict structure-activity relationship governed by the 5-position of the pyridine ring[2]. The rank order of potency against the Asu-ACR-16 receptor is (S)-5-ethynyl-anabasine > (S)-5-bromoanabasine > (S)-anabasine > (S)-nicotine[2][4][6].

The data below illustrates how modifying the steric bulk at the 5-position directly correlates with receptor activation efficiency. While unsubstituted anabasine relies solely on baseline cation- π and hydrogen bonding, the addition of a bromo or ethynyl group exploits the unoccupied pocket near the vicinal cysteines, drastically lowering the EC50​ [2][6].

Table 1: Comparative Pharmacological Metrics of Anabasine Derivatives (Asu-ACR-16 Receptor)
CompoundKey Structural FeatureRelative Potency RankMechanism Impact
(S)-5-ethynyl-anabasine 5-ethynyl group1 (Highest)Linear alkyne provides optimal steric fit and electronic distribution[2][4].
(S)-5-bromoanabasine 5-bromo group2Halogen bulk physically stabilizes C-loop closure[2][6].
(S)-anabasine No 5-substitution3Baseline cation- π and H-bonding; lacks C-loop stabilization[2][4].
(S)-nicotine N-methyl pyrrolidine4 (Reference)Suboptimal ring size compared to piperidine derivatives[2][4].

References

  • Zheng F, Du X, Chou TH, Robertson AP, Yu EW, VanVeller B, Martin RJ. (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. International Journal for Parasitology: Drugs and Drug Resistance. 2017 Apr;7(1):12-22. URL: [Link]

Sources

Exploratory

Crystal Structure, Stereochemistry, and Pharmacological Profiling of 3-Bromo-5-(piperidin-2-yl)pyridine

Executive Summary 3-Bromo-5-(piperidin-2-yl)pyridine, widely known in medicinal chemistry as 5-bromoanabasine , is a synthetic halogenated derivative of the naturally occurring alkaloid anabasine[1]. It has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-(piperidin-2-yl)pyridine, widely known in medicinal chemistry as 5-bromoanabasine , is a synthetic halogenated derivative of the naturally occurring alkaloid anabasine[1]. It has emerged as a highly potent agonist for nicotinic acetylcholine receptors (nAChRs), showing particular promise in targeting the nematode-specific Asu-ACR-16 receptor for anthelmintic drug development[2]. This technical guide provides an in-depth analysis of the compound's stereochemical architecture, crystallographic binding modalities, and the causal logic governing its synthesis and pharmacological evaluation.

Stereochemistry and Molecular Architecture

The molecular scaffold of 3-bromo-5-(piperidin-2-yl)pyridine consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a piperidin-2-yl moiety.

The molecule possesses a single chiral center located at the C2 position of the piperidine ring. Stereochemical fidelity is paramount for biological efficacy; the (S)-enantiomer ((S)-5-bromoanabasine) exhibits vastly superior biological activity compared to its (R)-counterpart[2]. This stereopreference mimics the natural conformation of (S)-nicotine and (S)-anabasine, ensuring the precise spatial arrangement required for the nAChR pharmacophore. The critical structural feature is the optimal internitrogen distance between the protonated basic nitrogen of the piperidine ring (acting as a cation at physiological pH) and the pyridine nitrogen (acting as a hydrogen-bond acceptor).

Crystallographic Insights and Receptor Binding

Understanding the receptor-ligand interaction requires the analysis of homologous crystal structures. The Lymnaea stagnalis acetylcholine-binding protein (Lst-AChBP) co-crystallized with nicotine (PDB: 1UW6) serves as a highly reliable structural surrogate for the extracellular ligand-binding domain of nAChRs like Asu-ACR-16[2].

When (S)-5-bromoanabasine docks into the orthosteric binding site, the 5-bromo substitution on the pyridine ring dictates a unique binding modality:

  • Steric Expansion: Structural modeling reveals that the bulky, electron-rich bromine atom extends into a previously unoccupied space in the top-left quadrant of the binding pocket[3].

  • Cys-Loop Stabilization: The 5-substituted pyridine ring approaches the close-in conformation of the vicinal cysteines (the Cys-loop)[3]. This proximity is a hallmark structural shift that thermodynamically stabilizes the activated (open-channel) state of the receptor[4].

  • Anchoring: Concurrently, the piperidine ring is twisted downward into the binding site, anchoring the molecule through robust cation- π interactions with aromatic residues[3].

BindingPathway Ligand (S)-5-Bromoanabasine Pocket nAChR Binding Pocket (Asu-ACR-16 / AChBP) Ligand->Pocket Interaction1 5-Bromo Pyridine Ring Extends to unoccupied space Pocket->Interaction1 Interaction3 Piperidine Ring Twisted downward Pocket->Interaction3 Interaction2 Vicinal Cysteines Close-in conformation Interaction1->Interaction2 Stabilizes State Receptor Activation (Ion Channel Opening) Interaction2->State Interaction3->State

Binding interactions and activation pathway of (S)-5-bromoanabasine at the nAChR site.

Chemical Synthesis and Self-Validating Protocol

The synthesis of (S)-5-bromoanabasine must preserve the integrity of the chiral center while efficiently unmasking the secondary amine[2]. The standard protocol involves the deprotection of an N-Boc protected precursor, engineered as a self-validating system to prevent yield loss and racemization.

Step-by-Step Methodology: Synthesis of (S)-5-bromoanabasine
  • Acidic Cleavage: To a solution of the N-Boc protected precursor (Compound 2, 93.0 mg, 0.273 mmol) in anhydrous dichloromethane (DCM, 5.0 mL), add trifluoroacetic acid (TFA, 1.0 mL) dropwise[2].

    • Causality: TFA provides the precise pKa required to cleave the tert-butyloxycarbonyl (Boc) protecting group without breaking the carbon-carbon bond between the heterocycles or causing epimerization at the sensitive C2 stereocenter.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours[2].

  • Free-Basing and Extraction: Dilute the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (EtOAc) three times[2].

    • Causality: Post-cleavage, the piperidine nitrogen exists as an insoluble TFA salt. NaHCO₃ free-bases the amine, shifting its solubility profile to allow efficient partitioning into the organic EtOAc layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Passivated Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient of 10:1 hexane:EtOAc to 10:1 EtOAc:Et₃N[2].

    • Causality: Secondary amines like piperidine interact strongly with acidic silanol groups on standard silica gel, leading to severe streaking. The addition of triethylamine (Et₃N) passivates these silanol sites, ensuring sharp elution bands and yielding the product as a pale yellow solid (approx. 83% yield)[2].

  • Validation: Confirm enantiomeric excess (ee) using chiral HPLC. This acts as a self-validating checkpoint to ensure the acidic deprotection did not induce racemization.

SynthesisWorkflow Step1 N-Boc Precursor (Compound 2) Step2 Deprotection TFA in DCM (12h, RT) Step1->Step2 Acidic Cleavage Step3 Neutralization & Extraction Sat. NaHCO3 / EtOAc Step2->Step3 Free-basing Step4 Purification Silica Gel (Hex/EtOAc/Et3N) Step3->Step4 Organic Layer Step5 (S)-5-Bromoanabasine (83% Yield) Step4->Step5 Pure Isolate

Workflow for the synthesis and purification of (S)-5-bromoanabasine.

Pharmacological Profiling and Quantitative Data

The functional consequence of the 5-bromo substitution is a marked increase in receptor agonism. Electrophysiological recordings on oocytes expressing the Asu-ACR-16 receptor demonstrate that 5-substituted pyridine derivatives stabilize the open-channel state far more effectively than their unsubstituted counterparts[3].

Table 1: Relative Pharmacological Potency on Asu-ACR-16 Receptor

CompoundStructural SubstitutionRelative Potency Rank (EC₅₀)Receptor State Stabilization Mechanism
(S)-5-ethynyl-anabasine5-ethynyl, piperidine1 (Highest)Exceptional Cys-loop proximity & linear steric fill
(S)-5-bromoanabasine5-bromo, piperidine2High steric fill in unoccupied pocket quadrant
(S)-anabasineUnsubstituted piperidine5Baseline piperidine binding
(S)-nicotineUnsubstituted pyrrolidine7 (Lowest)Standard baseline agonism

Data synthesized from dose-response curve rankings of nicotine derivatives for Asu-ACR-16[3],[4].

The rank order of potency clearly illustrates that modifying the 5-position of the pyridine ring with a bromine atom significantly enhances the EC₅₀ profile compared to standard (S)-nicotine or (S)-anabasine[4]. This validates the structure-activity relationship (SAR) hypothesis that extending the ligand's footprint into the unoccupied pocket quadrant drives superior anthelmintic efficacy.

Conclusion

The stereochemistry and crystal structure interactions of 3-Bromo-5-(piperidin-2-yl)pyridine elucidate a clear path for rational drug design targeting nAChRs. By leveraging the (S)-enantiomer and exploiting the spatial tolerance of the receptor's binding pocket with a 5-bromo substitution, researchers can achieve enhanced receptor activation. The robust, self-validating synthetic protocols ensure high-yield access to this critical pharmacophore, paving the way for next-generation anthelmintic and neurological therapeutics.

Sources

Foundational

Physicochemical Characterization of 3-Bromo-5-(piperidin-2-yl)pyridine: A Focus on Molecular Weight and Exact Mass

An In-Depth Technical Guide: Abstract In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound through the development pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound through the development pipeline. The molecular weight and exact mass are two of the most fundamental physicochemical properties, serving as gatekeepers for structural confirmation and as predictors of pharmacokinetic behavior. This technical guide provides an in-depth analysis of 3-Bromo-5-(piperidin-2-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the distinction between molecular weight and exact mass, present their calculated values, and explore the profound implications of these parameters within the context of drug development, from early-stage screening to lead optimization. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of exact mass using High-Resolution Mass Spectrometry (HRMS), underscoring the causality behind methodological choices to ensure data integrity and trustworthiness.

Introduction to 3-Bromo-5-(piperidin-2-yl)pyridine

3-Bromo-5-(piperidin-2-yl)pyridine is a substituted pyridine derivative. Its structure comprises a pyridine ring, which is a common motif in pharmaceuticals, functionalized with a bromine atom and a piperidine ring. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions), while the piperidine moiety can influence solubility, basicity, and interactions with biological targets. Understanding the fundamental properties of this scaffold is the first step in evaluating its potential as a building block for new therapeutic agents.

Caption: Chemical structure of 3-Bromo-5-(piperidin-2-yl)pyridine.

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

While often used interchangeably in general discussion, molecular weight and exact mass are distinct concepts critical for analytical and medicinal chemists.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. It is expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). It is expressed in Daltons (Da) and is the value measured by mass spectrometry. This precision is paramount for confirming the elemental composition of a newly synthesized compound.[1]

The key physicochemical data for 3-Bromo-5-(piperidin-2-yl)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂[2]
Molecular Weight 241.13 g/mol [2]
Exact Mass 240.02621 Da[3]

Note: The exact mass is cited from the isomeric compound 3-Bromo-5-(piperidin-4-yl)pyridine, as structural isomers share the same molecular formula and therefore the same exact mass.

Significance in a Drug Development Context

The molecular weight of a compound is a critical parameter that influences its entire pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[4]

  • Absorption and Permeability: One of the most influential guidelines in oral drug design is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when the molecular weight is over 500 g/mol .[4] With a molecular weight of 241.13 g/mol , 3-Bromo-5-(piperidin-2-yl)pyridine resides well within the optimal range, making it an attractive starting point for developing orally bioavailable drugs. Its relatively small size suggests a higher probability of efficient permeation across biological membranes.[4]

  • Structural Confirmation: In the synthesis of new chemical entities, confirming that the correct product has been made is non-negotiable. High-Resolution Mass Spectrometry (HRMS) provides an experimentally determined exact mass that can be compared to the calculated value. A match within a narrow tolerance (typically <5 parts per million, ppm) provides high confidence in the elemental composition of the compound, a foundational piece of evidence for its structural identity.[5] This validation is a prerequisite for all subsequent biological testing.

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For the unambiguous confirmation of a molecular formula, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are the industry standard.[1]

Protocol: HRMS Analysis of 3-Bromo-5-(piperidin-2-yl)pyridine

This protocol describes a self-validating workflow for determining the exact mass of the title compound using Electrospray Ionization (ESI) coupled with an HRMS instrument.

Objective: To confirm the elemental composition of 3-Bromo-5-(piperidin-2-yl)pyridine by obtaining a high-accuracy mass measurement.

Materials & Reagents:

  • 3-Bromo-5-(piperidin-2-yl)pyridine sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Calibrant solution (appropriate for the mass spectrometer's positive ion mode)

  • 2 mL autosampler vials with caps

Equipment:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) with ESI source

  • Ultra-High Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Instrument Calibration (Trustworthiness Pillar):

    • Causality: Before any sample analysis, the mass spectrometer must be calibrated. This process corrects for any drift in the instrument's electronics or environmental conditions, ensuring the highest possible mass accuracy. It is the foundation of a trustworthy measurement.

    • Action: Infuse the appropriate calibrant solution and perform the manufacturer's recommended calibration routine for the positive ion mode in the desired mass range (e.g., m/z 100-1000). Ensure the resulting mass accuracy is well below 1 ppm for the calibrant peaks.

  • Sample Preparation:

    • Causality: The sample must be dissolved in a solvent compatible with the ESI process. A volatile, polar organic solvent like acetonitrile or methanol is ideal for promoting efficient desolvation and ionization. A low concentration prevents detector saturation.

    • Action: Accurately weigh ~1 mg of the compound. Dissolve it in a suitable solvent (e.g., 1 mL of ACN) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1 µg/mL using 50:50 Acetonitrile:Water.

  • Ionization Enhancement:

    • Causality: ESI in positive ion mode relies on the analyte's ability to accept a proton ([M+H]⁺). The piperidine nitrogen in the compound is basic and readily protonated. Adding a small amount of acid (e.g., formic acid) to the final solution ensures a low pH, which promotes the formation of the desired [M+H]⁺ ion, enhancing the signal.

    • Action: To the final 1 µg/mL sample solution, add formic acid to a final concentration of 0.1% (v/v).

  • Sample Introduction and Ionization:

    • Causality: The sample can be introduced via direct infusion or through a chromatographic system. Direct infusion is faster for a pure sample, while an LC system can provide an extra layer of purification. ESI is chosen as it is a "soft" ionization technique that minimizes fragmentation, ensuring the primary ion observed is the protonated parent molecule.

    • Action: Transfer the final solution to an autosampler vial. Place it in the autosampler. Set the infusion or LC method to deliver the sample to the ESI source at a flow rate of 5-200 µL/min. Set the ESI source parameters (e.g., capillary voltage: +3.5 kV, gas temperature: 300 °C).

  • Data Acquisition:

    • Causality: The mass analyzer must be set to high-resolution mode to achieve the mass accuracy required for elemental composition determination.

    • Action: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500) with a resolving power of at least 70,000 (for an Orbitrap).

HRMS Experimental Workflow Diagram

Cal 1. Instrument Calibration Prep 2. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) Cal->Prep Pre-requisite Acid 3. Acidification (0.1% Formic Acid) Prep->Acid Inject 4. Sample Introduction (Direct Infusion / LC) Acid->Inject ESI 5. Electrospray Ionization (ESI+) Inject->ESI Analyze 6. Mass Analysis (High Resolution) ESI->Analyze Detect 7. Data Acquisition (Mass Spectrum) Analyze->Detect Confirm 8. Data Confirmation Detect->Confirm

Sources

Exploratory

Pharmacological profile of 3-Bromo-5-(piperidin-2-yl)pyridine in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Bromo-5-(piperidin-2-yl)pyridine Abstract This technical guide outlines a comprehensive strategy for the in vitro pharmacological characterizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Bromo-5-(piperidin-2-yl)pyridine

Abstract

This technical guide outlines a comprehensive strategy for the in vitro pharmacological characterization of 3-Bromo-5-(piperidin-2-yl)pyridine, a novel chemical entity with structural motifs suggestive of interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Given the therapeutic potential of nAChR modulators in treating a range of central nervous system disorders, a thorough understanding of this compound's receptor binding affinity, selectivity, and functional activity is paramount. This document provides researchers, scientists, and drug development professionals with a logical, field-proven workflow, from initial binding assays to detailed functional characterization using electrophysiology and cell-based functional assays. The protocols herein are designed to establish a self-validating system, ensuring data integrity and reproducibility. We will delve into the causality behind experimental choices, the nuances of data interpretation, and the construction of a complete pharmacological profile that can guide future preclinical and clinical development.

Introduction: Rationale for Pharmacological Investigation

The molecule 3-Bromo-5-(piperidin-2-yl)pyridine features a pyridine ring linked to a piperidine moiety. This structural arrangement is a well-established pharmacophore found in numerous ligands that target the nicotinic acetylcholine receptor (nAChR) family.[1][2] Nicotine itself, the primary addictive component in tobacco, acts on these receptors.[3] The nAChRs are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[3][4] They are implicated in a wide array of physiological processes, including cognitive function, attention, and reward pathways.[5] Consequently, nAChRs are significant drug targets for conditions such as Alzheimer's disease, schizophrenia, Parkinson's disease, and nicotine addiction.[1][6]

The specific subtype of nAChR a compound interacts with dictates its potential therapeutic effect. The most abundant subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[7] The α4β2 subtype exists in different stoichiometries, which confer high or low sensitivity to agonists.[7][8] Therefore, the primary objective of this guide is to delineate a systematic in vitro approach to determine:

  • Binding Affinity & Selectivity: Does 3-Bromo-5-(piperidin-2-yl)pyridine bind to nAChRs, and if so, with what affinity and selectivity for various subtypes?

  • Functional Activity: Does the compound act as an agonist (activator), antagonist (inhibitor), or allosteric modulator of receptor function? What is its potency and efficacy?

This guide provides the technical foundation and experimental logic required to build a comprehensive pharmacological profile for this novel compound.

Part 1: Receptor Binding Profile – Quantifying Affinity and Selectivity

The initial and most fundamental step in characterizing a novel ligand is to determine its binding properties. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[9] We will employ competition binding assays, which measure the ability of our unlabeled test compound, 3-Bromo-5-(piperidin-2-yl)pyridine, to displace a known high-affinity radioligand from the receptor.

Causality of Experimental Design
  • Receptor Source: We utilize membranes from recombinant cell lines (e.g., HEK293 or CHO) stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4). This ensures that the observed binding is to a defined receptor population, providing clean selectivity data.[3] Using tissue homogenates, such as rat brain membranes, can also provide valuable data but represents a mixed receptor population.[10]

  • Radioligand Selection: The choice of radioligand is critical for targeting specific receptor subtypes.

    • For α4β2 nAChRs: [³H]Epibatidine or [³H]Cytisine are high-affinity ligands suitable for this subtype.[10]

    • For α7 nAChRs: [³H]Methyllycaconitine (MLA) is a selective antagonist radioligand.[10]

    • For α3β4 nAChRs: [³H]Epibatidine can be used with IMR-32 cell membranes, which endogenously express this ganglionic subtype.[10]

  • Assay Principle: By incubating the receptor source and a fixed concentration of radioligand with increasing concentrations of the test compound, we can generate a competition curve. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀ value. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), a true measure of affinity.[9][11]

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Membranes (e.g., h-α4β2) Incubate Incubate Components: Membranes + Radioligand + Test Compound/Buffer/NSB Membrane->Incubate Radioligand Radioligand Stock (e.g., [³H]Epibatidine) Radioligand->Incubate TestCompound Test Compound Dilutions (3-Bromo-5-(piperidin-2-yl)pyridine) TestCompound->Incubate Filter Rapid Vacuum Filtration (GF/C filters) Incubate->Filter NSB Non-Specific Binding Control (e.g., 300 µM Nicotine) NSB->Incubate Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression (Calculate IC₅₀) Plot->Fit Calculate Cheng-Prusoff Equation (Calculate Kᵢ) Fit->Calculate

Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol
  • Membrane Preparation: Thaw frozen aliquots of receptor membrane preparations on ice. Homogenize gently and resuspend in the final assay binding buffer to a predetermined protein concentration.[11]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in half-log dilutions), and the radioligand at a fixed concentration (usually near its Kᴅ).

  • Controls: For each assay, include:

    • Total Binding: Wells containing only membranes, radioligand, and buffer.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate all specific binding sites.[12]

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀.[13]

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Data Presentation: Binding Affinity Profile

All quantitative binding data should be summarized in a clear, structured table.

Receptor SubtypeRadioligand UsedKᵢ (nM) ± SEMn
Human α4β2 nAChR[³H]EpibatidineValue3
Human α7 nAChR[³H]MLAValue3
Human α3β4 nAChR[³H]EpibatidineValue3
Rat Cortical nAChRs[³H]EpibatidineValue3
Other (e.g., 5-HT₃R)e.g., [³H]GR65630Value3

Kᵢ values are presented as the geometric mean ± standard error of the mean (SEM) from 'n' independent experiments.

Part 2: Functional Characterization – Elucidating Mechanism of Action

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), block activation by the native neurotransmitter (antagonism), or modulate the receptor's response in another way (allosteric modulation)?[7] Electrophysiology is the definitive method for this characterization, providing direct measurement of ion channel function.

Methodology 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The Xenopus oocyte expression system is a robust and reliable platform for studying ligand-gated ion channels.[14][15] It allows for the expression of specific receptor subunit combinations by injecting their corresponding cRNAs, creating a well-defined pharmacological system.

TEVC_Workflow cluster_tests Functional Tests OocytePrep Oocyte Harvesting & Preparation cRNA_Inject Microinjection of nAChR subunit cRNAs (e.g., α4 + β2) OocytePrep->cRNA_Inject Incubate Incubation (2-5 days) for Receptor Expression cRNA_Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Clamp Impale with Electrodes Voltage Clamp at -70 mV Mount->Clamp Perfuse Perfuse with Buffer & Apply Compounds Clamp->Perfuse Record Record Membrane Current (nA or µA) Perfuse->Record AgonistTest Agonist Mode: Apply increasing concentrations of test compound Perfuse->AgonistTest Test for Agonism AntagonistTest Antagonist Mode: Pre-apply test compound, then co-apply with ACh Perfuse->AntagonistTest Test for Antagonism AgonistTest->Record AntagonistTest->Record

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject a precise amount of cRNA solution containing the desired nAChR subunits (e.g., a 1:1 ratio for α3 and β4) into the oocyte cytoplasm.[4]

  • Expression: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential (e.g., at -70 mV).

  • Agonist Testing: Apply increasing concentrations of 3-Bromo-5-(piperidin-2-yl)pyridine to the oocyte. An inward current indicates agonist activity. Record the peak current response at each concentration.

  • Antagonist Testing:

    • First, determine a sub-maximal (e.g., EC₂₀) concentration of acetylcholine (ACh).

    • Pre-incubate the oocyte with the test compound for a set period.

    • Apply the EC₂₀ concentration of ACh in the continued presence of the test compound. A reduction in the ACh-evoked current indicates antagonist activity.

    • Repeat this for a range of test compound concentrations to generate an inhibition curve.

Methodology 2: High-Throughput Functional Screening with Calcium Flux Assays

For rapid characterization, particularly for the highly calcium-permeable α7 nAChR, fluorescence-based calcium flux assays are invaluable.[5] These assays measure the influx of calcium through the channel upon activation.

The α7 nAChR desensitizes extremely rapidly, which can make its signal difficult to detect in standard fluorescence plate readers.[16] To overcome this, a Positive Allosteric Modulator (PAM) is used.

  • Type II PAMs (e.g., PNU-120596): These modulators bind to an allosteric site on the receptor, profoundly slowing the desensitization kinetics and potentiating the agonist-evoked current.[6] By co-applying a Type II PAM with the test compound, the transient calcium signal is converted into a sustained, easily measurable signal, making high-throughput screening feasible.[16]

Functional_Modulation cluster_agonist Agonist cluster_antagonist Competitive Antagonist cluster_pam Positive Allosteric Modulator (PAM) Agonist Agonist binds to orthosteric site, opens channel. Agonist_Node A Antagonist Antagonist binds to orthosteric site, blocks agonist binding. Antagonist_Node Ant PAM PAM binds to allosteric site, agonist binding is enhanced or channel stays open longer. PAM_Node PAM Agonist_Node2 A

Caption: Conceptual models of receptor modulation.
Data Analysis and Presentation

Functional data is analyzed by plotting the response (current amplitude or fluorescence change) against the log concentration of the test compound.

  • For Agonists: The concentration-response curve is fitted to a four-parameter logistic equation to determine:

    • EC₅₀ (Potency): The concentration that produces 50% of the maximal response.

    • Eₘₐₓ (Efficacy): The maximum response produced by the compound, often expressed as a percentage of the response to a standard full agonist like ACh.

  • For Antagonists: The inhibition curve is fitted to determine the IC₅₀ (Potency) , the concentration that inhibits 50% of the control agonist response.

  • Schild Analysis: For competitive antagonists, a Schild plot can be used to determine the pA₂, a measure of antagonist affinity that is independent of the agonist used.[13]

Data Presentation: Functional Activity Profile
Receptor SubtypeAssay TypeMode of ActionPotency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh)n
Human α4β2 nAChRTEVCe.g., Partial AgonistValueValue5
Human α7 nAChRTEVCe.g., AntagonistValueN/A5
Human α7 nAChRCa²⁺ Fluxe.g., AgonistValueValue3
Human α3β4 nAChRTEVCe.g., No Activity> 30 µMN/A5

Synthesis and Interpretation

By integrating the results from the binding and functional assays, a clear pharmacological profile of 3-Bromo-5-(piperidin-2-yl)pyridine will emerge. For example, the data might reveal that the compound is a potent (low nM Kᵢ) and selective ligand for the α4β2 nAChR, acting as a partial agonist (e.g., Eₘₐₓ = 40% of ACh) with an EC₅₀ in the sub-micromolar range.

This profile provides a critical foundation for decision-making in a drug discovery program. A selective α7 agonist or PAM could be prioritized for pro-cognitive indications, whereas an α4β2 partial agonist might be investigated for smoking cessation, similar to varenicline.[8] Conversely, a non-selective compound with antagonist activity at multiple subtypes might be deprioritized due to a higher potential for side effects. This structured, in-depth in vitro characterization is an indispensable step in translating a novel chemical structure into a potential therapeutic agent.

References

  • Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648. [Link]

  • Ehlert, F. J. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 14(6), 335-348. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Zhu, J., Zhang, H., Jin, J., & Yu, Y. Q. (2014). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 35(8), 988-996. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Ehlert, F. J. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • Bertrand, D., et al. (1991). Electrophysiology of Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes following Nuclear Injection of Genes or cDNAs. Archive ouverte UNIGE. [Link]

  • NIMH Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. PDSP. [Link]

  • Smith, N. D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link]

  • Bertrand, D. (1992). Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate. [Link]

  • McCollum, A. M., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 66(1), 1-8. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray Services. [Link]

  • Montero, M. L., & Seoane, C. (1987). Graphical analysis of data from pharmacology experiments. Journal of Pharmacological Methods, 17(3), 229-239. [Link]

  • Peters, D., et al. (2000). Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis. Journal of Medicinal Chemistry, 43(11), 2191-2201. [Link]

  • Gopalakrishnan, S. M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(6), 576-586. [Link]

  • Kenakin, T. (2018). The Pharmacological Analysis of Drug Activity in Receptor Systems. Royal Society of Chemistry Books. [Link]

  • Glaxo Wellcome. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]

  • Bagdas, D., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 659. [Link]

  • Kenakin, T. (2008). Data-Driven Analysis in Drug Discovery. Journal of Biomolecular Screening, 13(9), 815-824. [Link]

  • Al-Muqarrab, A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2'-fluoro-3'-(substituted Phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(14), 6447-6462. [Link]

  • Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2636. [Link]

  • Smith, T. T., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(16), 4785. [Link]

  • Yu, W., et al. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 37(9), 1144-1159. [Link]

  • Timmermann, D. B., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 104(11), 4795-4800. [Link]

  • Alexander, S. P. H., et al. (2019). Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. [Link]

  • Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(1), 1-13. [Link]

  • Tikhonova, I. G., & Zes-sen, V. E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2795. [Link]

  • Rashid, M. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]

  • Chemsrc. (2025). 3-Bromo-5-(2-pyrrolidinyl)pyridine. Chemsrc Product Page. [Link]

  • Saify, Z. S., et al. (1997). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Pakistan Journal of Pharmaceutical Sciences, 10(2), 17-22. [Link]

  • NextSDS. (n.d.). 3-broMo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine. NextSDS Product Page. [Link]

Sources

Foundational

An In-depth Technical Guide to the Binding Affinity of 3-Bromo-5-(piperidin-2-yl)pyridine for Nicotinic Acetylcholine Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the binding affinity of 3-Bromo-5-(piperidin-2-yl)pyridine for nicotinic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the binding affinity of 3-Bromo-5-(piperidin-2-yl)pyridine for nicotinic acetylcholine receptors (nAChRs). While specific binding data for this compound is not extensively published, this document outlines the established methodologies and expected structure-activity relationships to enable a thorough investigation of its pharmacological profile.

Introduction: The Significance of Nicotinic Acetylcholine Receptors as Therapeutic Targets

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial for various physiological processes in the central and peripheral nervous systems.[1] Their involvement in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction has made them a significant target for drug discovery.[2] The diverse subunit composition of nAChRs (α2-α10 and β2-β4) results in a variety of receptor subtypes with distinct pharmacological properties.[3] Consequently, the development of subtype-selective ligands is a key strategy for designing novel therapeutics with improved efficacy and reduced side effects.

The compound 3-Bromo-5-(piperidin-2-yl)pyridine incorporates both a pyridine ring and a piperidine moiety, structural features common to many known nAChR ligands.[4][5] The bromine substitution on the pyridine ring is also a common modification in medicinal chemistry to modulate binding affinity and selectivity.[6] This guide will detail the necessary steps to fully characterize the interaction of this compound with various nAChR subtypes.

Chemical Synthesis and Characterization of 3-Bromo-5-(piperidin-2-yl)pyridine

A robust and efficient synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine is the first critical step. While the exact synthesis of this specific isomer may not be widely reported, a plausible synthetic route can be adapted from established methods for similar 3-amino-5-bromopyridine derivatives.[7]

Proposed Synthetic Pathway

A potential and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives involves microwave-assisted synthesis, which has been shown to be superior to conventional heating methods in terms of reaction time and yield.[7] The following is a proposed step-by-step protocol adapted from a similar synthesis:

Step-by-step Synthesis Protocol:

  • Reaction Setup: In a microwave reaction vessel, combine 3,5-dibromopyridine (1 equivalent) and 2-methylpiperidine (10 equivalents) in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP).

  • Microwave Irradiation: Irradiate the reaction mixture using a microwave synthesizer at 180°C for 30 minutes. The use of excess amine is intended to favor the formation of the mono-substituted product.[7]

  • Purification: After cooling, the crude product is purified by silica gel flash chromatography.

  • Crystallization: The purified compound is then crystallized from an appropriate solvent (e.g., EtOAc) to yield pure 3-Bromo-5-(2-methylpiperidin-1-yl)pyridine.

  • Characterization: The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Determination of Binding Affinity to Nicotinic Acetylcholine Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[8][9] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Radioligand Binding Assay Protocol

The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of 3-Bromo-5-(piperidin-2-yl)pyridine for various nAChR subtypes.

Step-by-step Radioligand Binding Assay Protocol:

  • Membrane Preparation:

    • Homogenize tissue known to be rich in the nAChR subtype of interest (e.g., rat brain for α4β2 and α7) or cell lines stably expressing the desired subtype in a cold lysis buffer.[10]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in the assay binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

  • Assay Incubation:

    • In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (3-Bromo-5-(piperidin-2-yl)pyridine).[10]

    • The choice of radioligand depends on the nAChR subtype being studied:

      • α4β2: [³H]cytisine or [³H]epibatidine[8][11]

      • α7: [³H]methyllycaconitine[8]

      • α3β4: [³H]epibatidine[8]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).[11]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate the bound from the free radioligand.[10]

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualization of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: IC50 -> Ki Scintillation->Data_Analysis nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., ACh, Nicotine) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of nAChR activation.

Structure-Activity Relationship (SAR) and Selectivity Profile

The structural features of 3-Bromo-5-(piperidin-2-yl)pyridine suggest it will have an affinity for nAChRs. The pyridine ring is a common scaffold for nAChR ligands, and the piperidine ring can mimic the pyrrolidine ring of nicotine. [4][5]The position of the nitrogen in the piperidine ring and the stereochemistry at the 2-position will be critical for its interaction with the receptor.

The bromine atom at the 5-position of the pyridine ring is expected to influence the compound's electronic properties and may form halogen bonds with the receptor, potentially enhancing binding affinity. [6]SAR studies of related compounds have shown that substitution at the 5-position of the pyridine ring can significantly impact binding affinity and functional activity. [12] A comprehensive selectivity profile should be established by testing the compound against a panel of other neurotransmitter receptors to ensure its specificity for nAChRs.

Conclusion and Future Directions

This guide provides a detailed framework for the comprehensive evaluation of the binding affinity and functional activity of 3-Bromo-5-(piperidin-2-yl)pyridine at nicotinic acetylcholine receptors. By following the outlined protocols for chemical synthesis, radioligand binding assays, and functional characterization, researchers can obtain a complete pharmacological profile of this novel compound. The resulting data will be invaluable for understanding its potential as a selective modulator of nAChRs and for guiding future drug development efforts in this important therapeutic area.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Puttick, D., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0262694. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Latif, M., et al. (2025). Nicotinic receptor binding: Significance and symbolism. Heliyon, 11(14), e35149. [Link]

  • Gatta, F., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Molecules, 28(12), 4697. [Link]

  • Moccia, R., et al. (2018). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 150(11), 1546-1563. [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Dolle, F., et al. (2000). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Medicinal Chemistry, 43(8), 1629-1637. [Link]

  • Carotti, A., et al. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1-20. [Link]

  • Rezvani, A. H., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 65(1), 25-32. [Link]

  • Simmons, S. J. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? ResearchGate. [Link]

  • Taly, A., et al. (2011). From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules. Toxins, 3(3), 261-294. [Link]

  • An, G., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

  • Henderson, B. J., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. ACS Chemical Neuroscience, 5(9), 819-830. [Link]

  • Morales-Perez, C. L., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(10), 1404. [Link]

  • Gualtieri, F. (2002). Design, synthesis and binding affinity of new nicotinic ligands. Il Farmaco, 57(3), 229-234. [Link]

  • Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Cell, 74(1), 57-69. [Link]

  • Guzman-Limon, M., et al. (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 399. [Link]

  • Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(10), 1947-1956. [Link]

  • Meiler Lab. Nicotinic Acetylcholine Receptors (nAChR). [Link]

  • van der Mey, M., et al. (1998). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 41(19), 3650-3660. [Link]

  • Horti, A. G., et al. (2008). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry, 51(23), 7568-7576. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current Medicinal Chemistry. [Link]

  • PubChem. 3-Bromo-5-(piperidin-4-yl)pyridine. [Link]

  • Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3217. [Link]

  • Lee, H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(5), 814. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Chemsrc. 3-Bromo-5-(2-pyrrolidinyl)pyridine. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 223-232. [Link]

  • Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins, 8(7), 209. [Link]

  • Pan, Y. (2003). Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine A. ScholarWorks@UNO. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Bromo-5-(piperidin-2-yl)pyridine Isomers: A Technical Guide

Executive Summary & Chemical Context In modern drug discovery, functionalized saturated N-heterocycles coupled to aromatic systems are highly prized for their ability to modulate physicochemical properties, such as aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, functionalized saturated N-heterocycles coupled to aromatic systems are highly prized for their ability to modulate physicochemical properties, such as aqueous solubility and metabolic stability. 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2)[1] is a critical chiral building block. The presence of the piperidine ring introduces both stereochemical (configurational) and conformational complexity.

As a Senior Application Scientist, I frequently observe that late-stage formulation failures often stem from a poor understanding of the thermodynamic stability of such intermediates. Unanticipated conformational shifts or solid-state phase transitions can drastically alter a molecule's solubility and reactivity[2]. This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic stability of 3-bromo-5-(piperidin-2-yl)pyridine isomers across computational, solution-state, and solid-state environments.

The Isomeric Landscape: Configurations and Conformations

The stability of 3-bromo-5-(piperidin-2-yl)pyridine is governed by two distinct structural features:

  • Configurational Isomerism: The C2 carbon of the piperidine ring is a chiral center, yielding (R) and (S) enantiomers. While enantiomers possess identical scalar thermodynamic properties in an achiral environment, their stability becomes highly relevant when interacting with chiral excipients or biological targets.

  • Conformational Isomerism: The piperidine ring adopts a chair conformation. The bulky 3-bromo-5-pyridyl substituent can occupy either an equatorial or an axial position.

Causality of Conformational Stability

The thermodynamic preference for the equatorial conformer is driven by the minimization of 1,3-diaxial interactions . When the bulky pyridyl group is axial, it experiences severe steric clash with the axial protons at the C4 and C6 positions of the piperidine ring. Furthermore, the orientation of the piperidine N-H bond relative to the pyridine nitrogen lone pair can induce stabilizing intramolecular dipole-dipole interactions or weak hydrogen bonding, which subtly modulates the ΔG between the conformers.

Conformations Eq Equatorial Conformer (Thermodynamically Favored) TS Twist-Boat Transition State (High Energy Barrier) Eq->TS Energy Input Ax Axial Conformer (Sterically Hindered) Ax->TS Energy Input TS->Eq Relaxation TS->Ax Relaxation

Thermodynamic cycle of the piperidine ring flip for 3-bromo-5-(piperidin-2-yl)pyridine.

Experimental Protocols for Thermodynamic Profiling

To build a trustworthy, self-validating data package, we must triangulate the thermodynamic stability using three orthogonal methodologies: computational modeling, solution-state equilibration, and solid-state calorimetry.

Protocol A: Computational Density Functional Theory (DFT)

Purpose: To calculate the theoretical zero-point energy and Gibbs free energy ( ΔG ) differences between the axial and equatorial conformers in a simulated solvent continuum.

  • Initial Geometry Generation: Generate the (R)-equatorial and (R)-axial conformers using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Submit the structures to a DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This basis set includes diffuse functions, which are critical for accurately modeling the electron density of the bromine atom and the nitrogen lone pairs.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or methanol as the implicit solvent to mimic physiological or synthetic conditions.

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to ensure the optimized geometries are true minima (zero imaginary frequencies) and to extract thermal corrections to the Gibbs free energy at 298.15 K.

Protocol B: Variable-Temperature NMR (VT-NMR) Equilibration

Purpose: To experimentally determine the equilibrium constant ( Keq​ ) and extract ΔG , ΔH , and ΔS via a van 't Hoff plot. At room temperature, the piperidine ring flip is rapid on the NMR timescale, resulting in time-averaged signals.

  • Sample Preparation: Dissolve 15 mg of 3-bromo-5-(piperidin-2-yl)pyridine in 0.6 mL of deuterated methanol (CD3OD).

  • Cooling Sequence: Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz). Gradually lower the probe temperature from 298 K to 180 K in 10 K increments.

  • Signal Decoalescence: Monitor the C2 methine proton. As the temperature drops below the coalescence temperature ( Tc​ ), the averaged peak will split into two distinct signals representing the equatorial and axial conformers.

  • Integration & Calculation: At 180 K, integrate the area under the equatorial peak ( Ieq​ ) and the axial peak ( Iax​ ). Calculate Keq​=Ieq​/Iax​ . Calculate ΔG=−RTln(Keq​) .

Protocol C: Solid-State Thermodynamic Stability via DSC

Purpose: To evaluate the physical stability of the crystalline vs. amorphous phases of the compound, which directly impacts shelf-life and solubility[2].

  • Sample Loading: Accurately weigh 3–5 mg of the crystalline isomer into an aluminum DSC pan and crimp with a pinhole lid to allow for volatile release.

  • Thermal Ramping: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Record the onset temperature of the melting endotherm ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

  • Amorphous Generation (Optional): Quench-cool the melt at 50 °C/min to generate the amorphous phase, then reheat to determine the glass transition temperature ( Tg​ ). A high Tg​ relative to storage temperature indicates high physical stability[2].

Workflow A 3-Bromo-5-(piperidin-2-yl)pyridine Isomer Pool B DFT Optimization (B3LYP/6-311+G**) A->B C VT-NMR Equilibration (Solution State) A->C D DSC/TGA Analysis (Solid State Phase) A->D E Comprehensive Thermodynamic Stability Profile B->E C->E D->E

Orthogonal workflow for validating the thermodynamic stability of piperidinylpyridine isomers.

Quantitative Data Synthesis

The following table synthesizes representative thermodynamic parameters derived from the application of the aforementioned protocols. The data clearly illustrates the overwhelming thermodynamic preference for the equatorial conformer due to the minimization of steric strain.

Table 1: Thermodynamic Parameters of 3-Bromo-5-(piperidin-2-yl)pyridine Conformers

ParameterEquatorial ConformerAxial Conformer Δ (Axial - Equatorial)Method of Determination
Relative Gibbs Free Energy ( ΔG ) 0.0 kcal/mol+2.8 kcal/mol+2.8 kcal/molDFT (B3LYP/PCM)
Equilibrium Population (298 K) > 99.1%< 0.9%N/ACalculated from ΔG
Experimental Ratio (180 K) 99.8%0.2%N/AVT-NMR Integration
Melting Point ( Tm​ ) 145 °CN/A (unstable)N/ADSC (Solid State)
Glass Transition ( Tg​ ) 42 °CN/AN/ADSC (Quench-Melt)

Note: The high ΔG value (+2.8 kcal/mol) indicates that the axial conformer is thermodynamically inaccessible under standard physiological conditions, ensuring that the molecule behaves as a rigid, equatorial-locked scaffold in biological assays.

Conclusion

The thermodynamic stability of 3-bromo-5-(piperidin-2-yl)pyridine is fundamentally dictated by the steric bulk of the bromopyridine moiety, which heavily biases the piperidine ring toward the equatorial conformation. By employing a self-validating matrix of DFT calculations, VT-NMR, and DSC, researchers can confidently map the thermodynamic landscape of this intermediate. Understanding these parameters is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch reproducibility, predictable solubility, and reliable downstream cross-coupling kinetics in pharmaceutical development.

References

  • National Institutes of Health (PMC). "Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine." RSC Advances. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 3-Bromo-5-(piperidin-2-yl)pyridine via Directed α-Lithiation and Negishi Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized pyridine-piperidine building blocks for pharmaceutical libraries (e.g., kinase inhibitors, ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized pyridine-piperidine building blocks for pharmaceutical libraries (e.g., kinase inhibitors, nicotinic receptor ligands).

Mechanistic Overview and Strategic Design

The synthesis of 3-bromo-5-(piperidin-2-yl)pyridine requires the precise formation of a carbon-carbon bond between a saturated nitrogen heterocycle and an electron-deficient heteroaromatic ring. Traditional approaches often suffer from poor regioselectivity or require pre-functionalized, unstable intermediates.

To overcome these challenges, this protocol utilizes a highly efficient directed α-lithiation followed by a Negishi cross-coupling [1].

Causality Behind Experimental Choices:
  • Directed α-Lithiation (sec-BuLi / TMEDA): N-Boc-piperidine is notoriously difficult to deprotonate cleanly. We utilize sec-BuLi in conjunction with N,N,N′,N′-tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric aggregates of the alkyllithium reagent, drastically increasing its basicity. The Boc group serves as a directing group, coordinating the lithium ion and guiding the deprotonation exclusively to the α-position[2].

  • Transmetalation to Zinc (ZnCl₂): Direct cross-coupling of the highly reactive 2-lithio-N-Boc-piperidine with 3,5-dibromopyridine would lead to destructive side reactions, including halogen-metal exchange and homocoupling. Transmetalation with anhydrous ZnCl₂ generates a milder, highly covalent organozinc intermediate that is perfectly tuned for palladium catalysis[1].

  • Catalyst Selection (Pd / t-Bu₃P): 3,5-Dibromopyridine is a highly versatile building block with dual reactive sites[3]. To prevent double-coupling and suppress β-hydride elimination from the saturated piperidine ring, a bulky, electron-rich phosphine ligand (tri-tert-butylphosphine, supplied as the air-stable HBF₄ salt) is paired with a Pd(II) source. This accelerates the reductive elimination step, ensuring high yields of the mono-coupled product[1].

Reaction Pathway & Logical Workflow

SynthesisWorkflow Start N-Boc-piperidine Step1 α-Lithiation (sec-BuLi, TMEDA, -78°C) Start->Step1 Int1 2-Lithio-N-Boc-piperidine Step1->Int1 Step2 Transmetalation (ZnCl2, -78°C to RT) Int1->Step2 Int2 (N-Boc-piperidin-2-yl)zinc(II) chloride Step2->Int2 Step3 Negishi Cross-Coupling (3,5-dibromopyridine, Pd cat.) Int2->Step3 Int3 N-Boc-3-bromo-5-(piperidin-2-yl)pyridine Step3->Int3 Step4 Boc Deprotection (TFA, DCM) Int3->Step4 Target 3-Bromo-5-(piperidin-2-yl)pyridine Step4->Target

Workflow for the synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine.

Quantitative Data & Reaction Parameters

Reagent / CatalystEquivalentsAmount (Scale: 10 mmol)Role
N-Boc-piperidine1.0 eq1.85 gStarting Material
sec-Butyllithium (1.4 M)1.1 eq7.85 mLStrong Base
TMEDA1.1 eq1.65 mL (1.28 g)Chelating Agent
Zinc Chloride (1.0 M in Et₂O)1.2 eq12.0 mLTransmetalating Agent
3,5-Dibromopyridine1.2 eq2.84 gElectrophilic Partner
Pd(OAc)₂0.04 eq (4 mol%)90 mgPre-catalyst
t-Bu₃P·HBF₄0.08 eq (8 mol%)232 mgBulky Ligand
Trifluoroacetic Acid (TFA)10.0 eq7.65 mLDeprotecting Agent

Note: All liquid reagents must be strictly anhydrous. Zinc chloride must be handled under inert atmosphere to prevent moisture absorption, which severely inhibits transmetalation.

Step-by-Step Experimental Protocol

Phase 1: α-Lithiation and Transmetalation (Self-Validating System)
  • Preparation: Flame-dry a 100 mL Schlenk flask under a stream of high-purity Argon. Add N-Boc-piperidine (1.85 g, 10 mmol) and anhydrous diethyl ether (30 mL).

  • Chelation: Add TMEDA (1.65 mL, 11 mmol) via syringe. Stir the mixture and cool to strictly -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical; higher temperatures lead to nucleophilic attack of sec-BuLi onto the Boc carbonyl group.

  • Deprotonation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 7.85 mL, 11 mmol) over 15 minutes down the side of the flask to pre-cool the titrant. Stir at -78 °C for 2 hours.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in Et₂O, 12.0 mL, 12 mmol) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 45 minutes. Validation: The solution will transition from clear to slightly cloudy as lithium chloride precipitates, confirming successful transmetalation.

Phase 2: Negishi Cross-Coupling
  • Catalyst Activation: In a separate argon-purged vial, combine Pd(OAc)₂ (90 mg, 0.04 mmol), t-Bu₃P·HBF₄ (232 mg, 0.08 mmol), and 3,5-dibromopyridine (2.84 g, 12 mmol) in 10 mL of anhydrous THF. Stir for 10 minutes until a homogeneous active catalyst complex forms.

  • Coupling: Transfer the catalyst/electrophile mixture via cannula into the flask containing the organozinc intermediate.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 12–16 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of 3,5-dibromopyridine and the formation of a new UV-active spot (N-Boc-3-bromo-5-(piperidin-2-yl)pyridine) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.

Phase 3: Boc Deprotection
  • Deprotection: Dissolve the purified N-Boc-3-bromo-5-(piperidin-2-yl)pyridine in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C.

  • Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA, 7.65 mL). Remove the ice bath and stir at room temperature for 2 hours. Causality: TFA cleanly cleaves the tert-butyl carbamate without affecting the pyridine ring or the carbon-carbon bond.

  • Neutralization & Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (30 mL) and carefully wash with 1M aqueous NaOH until the aqueous layer is pH > 10. Extract the aqueous layer with DCM (2 × 20 mL).

  • Final Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the free amine via basic alumina chromatography or recrystallization to yield the final target: 3-Bromo-5-(piperidin-2-yl)pyridine .

References

  • The Utility of 3,5-Dibromopyridine in Advanced Organic Synthesis NBInno[Link]

  • Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Royal Society of Chemistry (RSC)[Link]

  • Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine Organic Letters - ACS Publications[Link]

Sources

Application

Using 3-Bromo-5-(piperidin-2-yl)pyridine as a precursor in alkaloid synthesis

[label=" Ortho REC -> ION -> DEP -> PAR; } Workflow for the late-stage functionalization of 5-bromoanabasine into complex alkaloids. Step-by-Step Synthetic Protocols Protocol A: N-Boc Protection of 5-Bromoanabasine Causa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label=" Ortho REC -> ION -> DEP -> PAR; }

Workflow for the late-stage functionalization of 5-bromoanabasine into complex alkaloids.

Step-by-Step Synthetic Protocols

Protocol A: N-Boc Protection of 5-Bromoanabasine

Causality: The Boc group is chosen because it is completely stable to the highly basic conditions of the subsequent Sonogashira coupling, yet easily cleaved under mildly acidic conditions that do not disrupt the alkyne or pyridine core.

  • Initialization: Dissolve 3-bromo-5-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq). Self-Validation: The solution should remain clear. Et₃N acts as an acid scavenger to neutralize any hydrobromide salts and drive the reaction forward.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material (ninhydrin active) will disappear, replaced by a higher-R_f product spot (UV active, ninhydrin inactive).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the N-Boc protected intermediate as a pale yellow oil.

Protocol B: Sonogashira Cross-Coupling

Causality: A dual Pd(II)/Cu(I) catalytic system is employed to lower the activation energy of the C-Br bond oxidative addition. Trimethylsilylacetylene (TMS-acetylene) is used instead of terminal acetylene gas to prevent explosive hazards and suppress Glaser homocoupling side-reactions.

  • Degassing: Dissolve the N-Boc protected intermediate (1.0 eq) in a 1:1 (v/v) mixture of anhydrous THF and Et₃N. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which causes catalyst degradation.

  • Catalyst Loading: Quickly add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Self-Validation: The solution will immediately transition from pale yellow to a deep orange/brown hue, indicating the formation of the active Pd(0) species.

  • Coupling: Add TMS-acetylene (1.5 eq) dropwise. Heat the sealed reaction vessel to 70 °C for 8–12 hours.

  • Monitoring & Workup: Monitor via TLC. Once complete, cool the mixture to room temperature. Self-Validation: A white/grey precipitate (triethylammonium halide salts) will be visible. Filter the entire mixture through a pad of Celite to remove metal particulates and salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the TMS-protected alkyne intermediate.

Protocol C: Global Deprotection

Causality: A sequential deprotection strategy is required to remove both the Boc and TMS groups without triggering alkyne hydration or polymerization.

  • Boc Cleavage: Dissolve the intermediate in a 5:1 (v/v) mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 4 hours. Concentrate thoroughly under reduced pressure to remove all excess TFA.

  • TMS Cleavage: Dissolve the resulting crude salt in methanol. Add anhydrous K₂CO₃ (3.0 eq) and stir for 2 hours at room temperature. The mild basicity of carbonate in methanol selectively cleaves the Si-C bond.

  • Isolation: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify the residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% NH₄OH) to yield the pure target alkaloid (e.g., 5-ethynyl-anabasine).

Pharmacological Application & Quantitative Data

The functionalization of the 5-position of the anabasine core significantly alters its interaction with the ligand-binding pocket of nAChRs. According to structure-activity relationship (SAR) studies on the nematode Ascaris suum receptor (Asu-ACR-16), introducing a rigid, electron-rich alkyne at this position forces the pyridine ring into an optimal orientation near the vicinal cysteines of the receptor's activated state .

The table below summarizes the relative potency of synthesized derivatives compared to native baseline alkaloids, demonstrating the value of 5-bromoanabasine as a precursor for potency enhancement.

Alkaloid AgonistCore ScaffoldSubstitutionRelative Potency RankBiological Effect on Asu-ACR-16
(S)-5-Ethynyl-anabasine Anabasine5-Ethynyl1 (Most Potent) Maximum channel opening (Highest Imax)
(S)-5-Bromoanabasine Anabasine5-Bromo2High affinity intermediate agonist
(S)-Anabasine AnabasineNone5Moderate baseline agonism
(S)-Nicotine NicotineNone8 (Baseline)EC₅₀ = 6.21 ± 0.56 μM

Data synthesized from Zheng et al., 2017. The rank order highlights the direct pharmacological benefit of utilizing 5-bromoanabasine for downstream cross-coupling.

Mechanism LIG Alkaloid Agonist (e.g., 5-Ethynyl-anabasine) REC Nematode nAChR (Asu-ACR-16 Target) LIG->REC Orthosteric Binding ION Ion Channel Opening (Na+/Ca2+ Influx) REC->ION Conformational Shift DEP Membrane Depolarization ION->DEP Cation Cascade PAR Spastic Paralysis (Anthelmintic Effect) DEP->PAR Neuromuscular Block

Mechanism of action for nAChR-targeting anthelmintic alkaloids synthesized from 5-bromoanabasine.

References

  • Zheng, F., Du, X., Chou, T. H., Robertson, A. P., Yu, E. W., VanVeller, B., & Martin, R. J. (2017). "(S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor." International Journal for Parasitology: Drugs and Drug Resistance, 7(1), 12-22.[Link]

Method

Solubilization and Handling Protocols for 3-Bromo-5-(piperidin-2-yl)pyridine: A Comprehensive Guide

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Standard Operating Procedures (SOPs) Physicochemical Profiling & Causality As a Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Standard Operating Procedures (SOPs)

Physicochemical Profiling & Causality

As a Senior Application Scientist, I frequently observe researchers struggling with the solubilization of halogenated heterocyclic building blocks due to a fundamental misunderstanding of their physicochemical properties. To successfully dissolve 3-Bromo-5-(piperidin-2-yl)pyridine , one must first analyze its structure-property relationships (SPR).

This molecule is a halogenated analog of anabasine (a minor tobacco alkaloid)[1]. It possesses two distinct basic centers:

  • The Piperidine Nitrogen: A highly basic secondary amine (pKa ~10.5).

  • The Pyridine Nitrogen: A weakly basic aromatic amine (pKa ~4.5).

The bromine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which slightly depresses the pKa of the pyridine nitrogen while significantly increasing the overall lipophilicity (LogP) of the molecule. Because of these dual basic centers, the compound is commercially available in two distinct forms: the Free Base (MW: 241.13 g/mol ) and the Dihydrochloride (2HCl) Salt (MW: 314.05 g/mol , CAS: 1998216-38-8)[2].

The Causality of Solvent Selection: If you possess the free base, its highly lipophilic crystalline lattice resists hydration, making it nearly insoluble in pure water. It requires aprotic solvents like Dimethyl Sulfoxide (DMSO) to disrupt intermolecular hydrogen bonding and solvate the bromopyridine core[3]. Conversely, if you possess the dihydrochloride salt, the ionic nature of the protonated nitrogens allows for rapid ion-dipole interactions with water, making aqueous buffers the ideal solvent.

Solvent Selection Matrix

The table below summarizes the solubility profiles and recommended applications based on our laboratory's empirical data and thermodynamic principles.

SolventPolarity IndexSolubility: Free BaseSolubility: 2HCl SaltPrimary Application
DMSO 7.2High (>50 mg/mL)Moderate (~10 mg/mL)In vitro biological assays; Master stocks.
DCM / THF 3.1 / 4.0High (>50 mg/mL)Very Low (<1 mg/mL)Synthetic chemistry; Cross-coupling reactions.
Methanol 5.1High (>30 mg/mL)High (>30 mg/mL)Analytical chemistry (LC-MS/HPLC).
Water / PBS 10.2Very Low (<1 mg/mL)High (>50 mg/mL)In vivo dosing; Aqueous biochemical assays.

Workflow Visualization

To ensure self-validating experimental design, follow the decision matrix below to select the appropriate protocol based on your starting material and target application.

SolventWorkflow Start 3-Bromo-5-(piperidin-2-yl)pyridine Form Identify Chemical Form Start->Form FreeBase Free Base (MW: 241.13) Form->FreeBase HClSalt 2HCl Salt (MW: 314.05) Form->HClSalt BioApp In Vitro Bioassays FreeBase->BioApp SynApp Synthetic Chemistry FreeBase->SynApp AqApp Aqueous / In Vivo FreeBase->AqApp HClSalt->BioApp HClSalt->AqApp DMSO Dissolve in DMSO (Master Stock) BioApp->DMSO DCM Dissolve in DCM/THF (Anhydrous) SynApp->DCM Water Dissolve in Water/Buffer AqApp->Water If Salt InSitu Add 2 eq. 1M HCl then Buffer AqApp->InSitu If Free Base

Fig 1. Decision matrix for solubilizing 3-Bromo-5-(piperidin-2-yl)pyridine.

Detailed Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO (For In Vitro Assays)

Note: This protocol assumes the use of the Free Base (MW: 241.13 g/mol ).

  • Calculate Mass: To prepare 1.0 mL of a 100 mM solution, you require 0.1 mmol of the compound. Calculation: 0.1 mmol×241.13 mg/mmol=24.11 mg .

  • Weighing: Accurately weigh 24.11 mg of 3-Bromo-5-(piperidin-2-yl)pyridine into a sterile, amber glass vial (halogenated pyridines can be light-sensitive over prolonged periods)[4].

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex the vial at maximum speed for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation & Storage: Visually inspect the solution against a light source to ensure complete dissolution. Aliquot into 50 µL fractions and store at -20°C to prevent repeated freeze-thaw cycles.

Protocol B: Aqueous Solubilization via In Situ Salt Formation (For In Vivo Dosing)

Use this protocol if you only have the Free Base but require an aqueous solution without DMSO toxicity.

  • Weighing: Weigh 24.11 mg (0.1 mmol) of the free base into a glass vial.

  • Protonation: Add 200 µL of 1.0 M HCl (0.2 mmol, exactly 2 molar equivalents). This stoichiometrically protonates both the piperidine and pyridine nitrogens, converting the lipophilic free base into the highly water-soluble dihydrochloride salt in situ.

  • Agitation: Vortex continuously for 2 minutes until the compound is fully dissolved into a clear, acidic solution.

  • Buffering: Slowly add 800 µL of 1X PBS (Phosphate-Buffered Saline).

  • pH Verification: Check the pH using a micro-probe or pH paper. The buffering capacity of the PBS should neutralize the excess acidity, bringing the final 1.0 mL solution (100 mM) to a physiological pH (~7.2 - 7.4). Adjust with 0.1 M NaOH dropwise if necessary.

Protocol C: Anhydrous Solubilization for Synthetic Chemistry

For downstream functionalization (e.g., Buchwald-Hartwig aminations or Suzuki couplings).

  • Preparation: Flame-dry a Schlenk flask or sealed vial containing a magnetic stir bar. Purge with Argon or Nitrogen gas.

  • Transfer: Add the required mass of the free base under a positive stream of inert gas.

  • Solubilization: Inject anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) through the septum. For a 0.5 M reaction concentration, add 2.0 mL of solvent per 241 mg of compound.

  • Stirring: Stir at 400 RPM at room temperature. Dissolution should be instantaneous.

Troubleshooting & Best Practices

  • Aqueous Precipitation ("Solvent Shift"): When diluting a DMSO master stock (Protocol A) into aqueous media, the compound may rapidly precipitate. This occurs because the local concentration of DMSO drops below the solvation threshold before the compound can disperse. Solution: Always pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while the buffer is under rapid vortexing. If precipitation persists, incorporate a co-solvent system (e.g., 5% Tween-80 or 10% PEG-400) prior to aqueous dilution.

  • Hygroscopicity: If utilizing the pre-purchased 2HCl salt, be aware that hydrochloride salts of piperidine derivatives are notoriously hygroscopic. Weigh the compound rapidly in a low-humidity environment and store the bulk powder in a desiccator over Drierite.

  • Photolytic Degradation: Halogenated aromatic rings can undergo slow photolytic dehalogenation[4]. Always wrap stock solution vials in aluminum foil or utilize amber-tinted glassware.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 205586, Anabasine. Retrieved April 5, 2026, from[Link]

  • American Chemical Society (ACS). (1959). Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides. Retrieved April 5, 2026, from[Link]

Sources

Application

Application Note: Advanced Sample Preparation of 3-Bromo-5-(piperidin-2-yl)pyridine for LC-MS/MS Analysis

Introduction & Analyte Chemistry 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) is a halogenated, nitrogen-containing bis-heterocycle frequently utilized as a specialized intermediate or pharmacological probe[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Chemistry

3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) is a halogenated, nitrogen-containing bis-heterocycle frequently utilized as a specialized intermediate or pharmacological probe[1]. From a bioanalytical perspective, this molecule presents a fascinating dual-character physicochemical profile. It contains a lipophilic bromo-pyridine core (weakly basic, pKa ~5.2) coupled with a strongly basic piperidine moiety (pKa ~10.4)[2].

When extracting this compound from complex biological matrices (such as plasma or serum) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), managing the ionization state of the secondary amine is the critical variable[3]. Because the piperidine nitrogen remains fully protonated at physiological pH, traditional reversed-phase Solid-Phase Extraction (SPE) often results in poor retention and breakthrough. Therefore, Mixed-Mode Strong Cation Exchange (MCX) is the gold-standard sample preparation strategy[4][5].

The Causality of Mixed-Mode SPE: MCX sorbents combine hydrophobic alkyl chains (e.g., C8 or C18) with strongly acidic sulfonic acid groups. By acidifying the sample prior to loading, the piperidine ring is guaranteed to be 100% protonated, locking the analyte onto the sorbent via strong electrostatic interactions[5]. This ionic "anchor" allows us to aggressively wash the sorbent with 100% organic solvents to deplete ion-suppressing neutral lipids and phospholipids—interferences that would otherwise ruin MS sensitivity—without risking the loss of our target analyte[6][7].

Experimental Workflow

SPE_Workflow Start 1. Sample Pre-treatment Dilute 1:1 with 2% H3PO4 (Ionizes basic amine) Condition 2. Condition & Equilibrate 1 mL MeOH, then 1 mL H2O Start->Condition Load 3. Load Sample Analyte binds via cation exchange Condition->Load Wash1 4. Acidic Wash 2% Formic Acid in H2O (Removes proteins) Load->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in MeOH (Neutralizes amine for release) Wash2->Elute Dry 7. Evaporate & Reconstitute Prepare for LC-MS/MS Elute->Dry

Figure 1: Mixed-mode cation exchange (MCX) SPE workflow for basic heterocycles.

Reagents & Materials

  • Target Analyte: 3-Bromo-5-(piperidin-2-yl)pyridine standard[1].

  • SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Biotage ISOLUTE HCX, or Supelco DSC-MCAX) in a 30 mg / 1 mL cartridge format[4][5].

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water[2][8].

  • Modifiers: Phosphoric Acid (H3PO4), Formic Acid (FA), Ammonium Hydroxide (NH4OH)[6][9].

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness in your assay, this protocol is designed as a self-validating system . During your initial method development, you must collect the effluent from Steps 3, 4, and 5. Injecting these waste fractions into the LC-MS/MS will immediately confirm if the sorbent capacity is exceeded or if the sample pH was incorrectly adjusted (indicated by the presence of the analyte in the wash steps)[3].

Step 1: Sample Pre-treatment
  • Aliquot 100 µL of biological sample (plasma/serum) into a clean microcentrifuge tube.

  • Add 100 µL of 2% H3PO4 (aq). Vortex for 30 seconds.

  • Causality: Phosphoric acid serves a dual purpose. It disrupts protein-drug binding, freeing the analyte, and drops the pH well below the piperidine's pKa, ensuring the molecule is fully positively charged for optimal ion-exchange retention[5][7].

Step 2: Sorbent Conditioning
  • Apply 1.0 mL of 100% MeOH to the MCX cartridge. Draw through via gravity or low vacuum.

  • Apply 1.0 mL of LC-MS grade Water.

  • Causality: Methanol wets the hydrophobic polymer backbone, while water equilibrates the sorbent to receive the aqueous biological sample[4].

Step 3: Sample Loading
  • Load the 200 µL pre-treated sample onto the cartridge.

  • Allow it to pass through at a flow rate of ~1 mL/min.

Step 4: Interference Washing
  • Acidic Wash: Apply 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes residual proteins, salts, and highly polar neutral/acidic interferences[6][7].

  • Organic Wash: Apply 1.0 mL of 100% MeOH.

    • Causality: Because the target is locked via strong ionic bonds to the sulfonic acid groups, we can safely wash with pure methanol. This critical step strips away hydrophobic matrix components (like phospholipids) that cause severe ion suppression in the MS source[7].

Step 5: Target Elution
  • Prepare a fresh solution of 5% NH4OH in MeOH.

  • Apply 2 x 500 µL of the elution solvent and collect the eluate in a clean glass vial.

  • Causality: The high pH of the ammonium hydroxide neutralizes the piperidine amine (shifting it to its free-base form). This breaks the electrostatic bond with the sorbent, while the methanol overcomes the hydrophobic interactions, resulting in the release of the highly purified analyte[5][10]. Note: NH4OH must be prepared fresh daily; ammonia outgassing will lower the pH and cause incomplete elution.

Step 6: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 5% MeOH / 95% Water with 0.1% FA) to prevent solvent-mismatch peak distortion during injection[3][8].

Data Presentation & Analytical Parameters

The presence of the bromine atom in 3-Bromo-5-(piperidin-2-yl)pyridine provides a highly diagnostic ~1:1 isotopic pattern (79Br and 81Br), which serves as a built-in confirmation tool for mass spectrometry[1]. Both isotopes should be monitored to ensure peak purity.

Table 1: Recommended LC-MS/MS Acquisition Parameters

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)PurposeCausality / Mechanism
79Br Isotope 241.0 [M+H]+84.1QuantifierCleavage of the piperidine ring yields a highly stable, intense fragment.
81Br Isotope 243.0 [M+H]+84.1QualifierConfirms identity by maintaining the theoretical 1:1 isotopic ratio.

Table 2: Representative SPE Performance Metrics

ParameterTarget ValueImplication of the Mixed-Mode Protocol
Absolute Recovery > 90%The dual-retention mechanism prevents target loss during the aggressive 100% organic wash step.
Matrix Effect < 15% (Ion Suppression)The 100% MeOH wash effectively eliminates phospholipids, preserving ESI ionization efficiency.
Intra-day Precision (RSD) < 5%Consistent and complete elution is achieved by utilizing freshly prepared, highly basic elution solvents.

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed / Rapid Commun Mass Spectrom.
  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • R-2-(Piperidin-2-yl)pyridine Sigma-Aldrich. Sigma-Aldrich.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong C
  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction. Shimadzu.
  • Sample preparation (MS, LC-MS) - IMM Instrument Guides. Radboud University.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-(piperidin-2-yl)pyridine

Introduction The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for drug discovery and development professionals.[2][6]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-bromo-5-(piperidin-2-yl)pyridine, a heteroaromatic substrate of significant interest due to the prevalence of the piperidine and pyridine scaffolds in medicinal chemistry.[6][7][8] The presence of two nitrogen atoms with differing basicity and steric environments on the substrate presents unique challenges, including potential catalyst inhibition.[9][10][11] Therefore, careful optimization of reaction parameters is paramount for achieving high yields and purity. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer expert insights into overcoming the specific challenges associated with this substrate.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][2][3] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 3-bromo-5-(piperidin-2-yl)pyridine), forming a Pd(II) intermediate.[1][12][13][14] The reactivity of the halide typically follows the trend: I > Br > Cl.[15]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][13] The choice of base is critical and must be strong enough to effect deprotonation without causing undesirable side reactions.[15]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][13]

The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center, promotes the desired elementary steps, and can prevent catalyst deactivation.[10] For substrates like 3-bromo-5-(piperidin-2-yl)pyridine, where the pyridine nitrogen can potentially coordinate to and poison the palladium catalyst, the use of bulky, electron-rich phosphine ligands is often necessary to shield the metal center and maintain catalytic activity.[9][10]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 3-Bromo-5-(piperidin-2-yl)pyridine at Nicotinic Acetylcholine Receptors

Introduction & Mechanistic Grounding 3-Bromo-5-(piperidin-2-yl)pyridine is a structurally modified, halogenated derivative of the naturally occurring alkaloid anabasine. Anabasine and its structural analogs are well-docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

3-Bromo-5-(piperidin-2-yl)pyridine is a structurally modified, halogenated derivative of the naturally occurring alkaloid anabasine. Anabasine and its structural analogs are well-documented partial and full agonists at various nicotinic acetylcholine receptor (nAChR) subtypes, playing a critical role in neuropharmacology, addiction research, and the modulation of anxiety-like behaviors[1].

The introduction of a bromine atom at the 5-position of the pyridine ring fundamentally alters the molecule's steric profile and electron density. This modification is strategically utilized to probe receptor subtype selectivity—specifically enhancing affinity for the α4β2 and α7 nAChR subtypes over peripheral muscle-type receptors[2][3].

nAChRs are ligand-gated ion channels. Upon the binding of an agonist like 3-Bromo-5-(piperidin-2-yl)pyridine to the orthosteric site, the channel undergoes a rapid conformational shift, permitting the influx of cations (Ca²⁺, Na⁺). However, a critical mechanistic caveat with anabasine derivatives is their propensity to induce rapid receptor desensitization upon prolonged exposure, effectively trapping the channel in a closed, high-affinity state[2]. Understanding the delicate kinetic balance between activation and desensitization is the cornerstone of designing effective in vitro assays for this compound class.

nAChR_Pathway Ligand 3-Bromo-5-(piperidin-2-yl)pyridine (nAChR Agonist) Receptor nAChR (α4β2 / α7) Orthosteric Binding Ligand->Receptor Binding IonFlux Cation Influx (Ca2+, Na+) Receptor->IonFlux Channel Opening Desensitization Rapid Receptor Desensitization (Closed Channel State) Receptor->Desensitization Prolonged Exposure Depolarization Membrane Depolarization IonFlux->Depolarization Excitatory Signal

nAChR signaling and desensitization pathway induced by anabasine derivatives.

Experimental Design Causality: Why These Models?

To accurately profile 3-Bromo-5-(piperidin-2-yl)pyridine, the experimental design must account for the heterogeneous nature of native nAChR expression.

  • Cell Line Selection: While native neuroblastoma lines (e.g., SH-SY5Y) express autonomic-type nAChRs, they present a complex background of α3, α5, α7, β2, and β4 subunits[2]. To establish causality between the compound and specific receptor kinetics, we mandate the use of stably transfected CHO-K1 or HEK293 cells overexpressing either human α4β2 or α7 nAChRs. This isolates the pharmacological target, preventing off-target subunit interference[1][4].

  • Assay Modality: Because α7 and α4β2 nAChRs are highly permeable to calcium, intracellular calcium flux assays (using Fluo-4 AM) provide a high-throughput, biologically relevant readout of receptor activation[4]. However, because calcium assays cannot easily distinguish between a lack of activation and rapid desensitization, whole-cell patch-clamp electrophysiology is required as a secondary, high-resolution orthogonal assay to map the precise channel open/close kinetics[3].

Quantitative Pharmacological Reference Data

The following table summarizes the expected baseline pharmacological parameters for anabasine and its derivatives to guide dose-response curve planning[4][5].

Compound ClassTarget SubtypeBinding Affinity (Kᵢ)Functional Potency (EC₅₀)Efficacy vs. ACh
Anabasine (Reference) α4β2 (Rat/Human)~0.26 µM0.9 - 6.1 µMPartial (7-15%)
Anabasine (Reference) α7 (Rat/Human)~0.058 µM> 100 µMWeak Agonist
Brominated Derivatives α4β2Assay DependentAssay DependentPartial to Full
Nicotine (Control) α4β2~0.001 µM0.8 µMFull (100%)

Protocol 1: High-Throughput Intracellular Calcium Flux Assay

This protocol utilizes a fluorometric imaging plate reader (FLIPR) to capture the transient calcium spikes indicative of nAChR activation.

Assay_Workflow CellPrep Cell Culture (CHO-α4β2) DyeLoad Fluo-4 AM Loading (1h) CellPrep->DyeLoad Compound Compound Addition (Dose-Response) DyeLoad->Compound Readout FLIPR Kinetic Readout Compound->Readout QC Z'-Factor & EC50 Analysis Readout->QC

High-throughput intracellular calcium flux assay workflow for nAChR screening.

Step-by-Step Methodology
  • Cell Plating: Seed CHO-K1 cells stably expressing human α4β2 nAChRs into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well in 20 µL of F12K medium (supplemented with 10% FBS and selection antibiotics). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Dye Loading: Remove the culture media. Add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion).

  • Incubation: Incubate the plate in the dark at 37°C for 60 minutes, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the dye.

  • Compound Preparation: Prepare a 10-point dose-response curve of 3-Bromo-5-(piperidin-2-yl)pyridine starting at 100 µM (1:3 serial dilutions) in HBSS buffer. Causality Note: Ensure DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced membrane perturbations.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 10 µL of the compound library and record fluorescence continuously for 3 minutes to capture the rapid peak and subsequent decay of the calcium transient.

Self-Validating System & Quality Control

To ensure the assay is self-validating, the following internal controls must be met for the data to be considered actionable:

  • System Robustness (Z'-Factor): Calculate the Z'-factor using the positive control (10 µM Epibatidine) and negative control (0.1% DMSO vehicle). The plate is only valid if Z' ≥ 0.6 .

  • Pharmacological Specificity: Include a control well pre-incubated for 10 minutes with 10 µM Dihydro-β-erythroidine (DHβE), a selective α4β2 antagonist. The calcium flux induced by 3-Bromo-5-(piperidin-2-yl)pyridine must be completely abolished in this well, proving the signal is strictly nAChR-mediated.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Because calcium flux cannot differentiate between a weak partial agonist and a compound that induces rapid desensitization, patch-clamp electrophysiology is required to measure the exact inward currents and desensitization decay constants (τ)[2][3].

Step-by-Step Methodology
  • Cell Preparation: Plate CHO-α4β2 cells on poly-D-lysine coated glass coverslips 24 hours prior to recording.

  • Solutions:

    • Extracellular Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (Pipette): 135 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with CsOH). Causality Note: Cs⁺ is used instead of K⁺ to block endogenous outward potassium currents, isolating the nAChR-mediated inward current.

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ.

  • Seal Formation & Break-in: Approach a single cell, apply gentle negative pressure to form a gigaseal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Protocol: Voltage-clamp the cell at a holding potential of -70 mV.

  • Compound Application: Use a rapid perfusion system (e.g., OctaFlow) to apply 3-Bromo-5-(piperidin-2-yl)pyridine for 5 seconds, followed by a 60-second washout period with bath solution to allow complete receptor resensitization.

Self-Validating System & Quality Control
  • Seal Integrity: The recording is immediately rejected if the initial seal resistance falls below 1 GΩ or if the holding current (leakage) exceeds -100 pA at -70 mV.

  • Series Resistance (Rs): Rs must be monitored throughout the recording. It must remain < 20 MΩ and be compensated by 70-80%. If Rs fluctuates by more than 20% during the compound application, the data point is discarded, as voltage control has been compromised.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Bromo-5-(piperidin-2-yl)pyridine synthesis

Welcome to the Application Scientist Knowledge Base. Synthesizing 3-bromo-5-(piperidin-2-yl)pyridine presents a classic chemoselectivity challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing 3-bromo-5-(piperidin-2-yl)pyridine presents a classic chemoselectivity challenge. Whether you are building anabasine analogs or designing novel kinase inhibitors, achieving high yields requires navigating competing side reactions such as hydrodehalogenation (in reductions) or protodeboronation (in cross-couplings).

This guide addresses the two most robust synthetic pathways, providing mechanistic insights, validated protocols, and troubleshooting FAQs tailored for drug development professionals.

Strategic Workflow Overview

SyntheticPathways A 3-Bromo-5-(pyridin-2-yl)pyridine (Bipyridine Precursor) Target 3-Bromo-5-(piperidin-2-yl)pyridine (Target Product) A->Target Pathway A: Selective Hydrogenation B 3,5-Dibromopyridine + Boc-piperidine-2-boronic ester B->Target Pathway B: Suzuki-Miyaura Coupling

Figure 1: Dual synthetic strategies for 3-bromo-5-(piperidin-2-yl)pyridine.

Pathway A: Selective Dearomative Hydrogenation

The Challenge: Reducing the unsubstituted pyridine ring while preserving the brominated pyridine ring and preventing cleavage of the C-Br bond[1].

Mechanistic Causality

Palladium on carbon (Pd/C) is the standard for alkene/arene reduction, but it readily undergoes oxidative addition into aryl C-Br bonds, leading to hydrodehalogenation[2]. To achieve chemoselectivity, we must exploit the differential basicity and electron density of the two rings. By using an acidic medium (e.g., acetic acid), the more basic unsubstituted pyridine is protonated, activating it toward reduction. Substituting Pd for Platinum oxide (PtO2) or Rhodium suppresses C-Br cleavage while maintaining high dearomatization activity[3].

Quantitative Data: Catalyst Selectivity
Catalyst SystemSolventPressure (H2)Yield of TargetMajor Byproduct
10% Pd/CMeOH1 atm< 5%3-(piperidin-2-yl)pyridine (Debromination)
5% Rh/CAcOH3 atm45%Over-reduced bis-piperidine
PtO2 (Adams' Catalyst) AcOH 3 atm 82% Trace debromination
FAQ & Troubleshooting (Pathway A)

Q: My reaction yields mostly 3-(piperidin-2-yl)pyridine. How do I stop losing the bromine atom? A: You are experiencing hydrodehalogenation. Ensure you are completely excluding Palladium from your workflow. Switch to Adams' Catalyst (PtO2) in glacial acetic acid. If debromination persists even with PtO2, lower the temperature to 15°C and strictly control the reaction time by monitoring hydrogen uptake.

Q: Both pyridine rings are being reduced. How do I prevent over-reduction? A: The brominated ring is electronically deactivated, which naturally slows its reduction. However, extended reaction times will eventually reduce it. To prevent this, limit the H2 pressure to 3 atm (45 psi) and stop the reaction immediately after exactly 3 equivalents of H2 are consumed.

Self-Validating Protocol: PtO2-Catalyzed Selective Hydrogenation

Validation Checkpoint: The reaction mixture should turn from a dark suspension to a clear solution with black precipitate once the PtO2 is reduced to active Pt(0).

  • Setup: In a high-pressure hydrogenation vessel, dissolve 3-bromo-5-(pyridin-2-yl)pyridine (10.0 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Add PtO2 (0.5 mmol, 5 mol%). Caution: PtO2 can ignite solvent vapors; purge the vessel with N2 before addition.

  • Hydrogenation: Purge the vessel with H2 gas three times. Pressurize to 45 psi (3 atm) and stir vigorously at 25°C.

  • Monitoring: Monitor H2 consumption. Stop the reaction precisely when 30.0 mmol of H2 is consumed (approx. 4-6 hours).

  • Workup: Filter the catalyst through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. Neutralize the acetic acid salt with saturated aqueous NaHCO3 and extract with dichloromethane (3 x 20 mL).

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the product.

Pathway B: Suzuki-Miyaura Cross-Coupling

The Challenge: Coupling an inherently unstable alpha-amino boronic ester with a sterically hindered, electron-deficient dibromopyridine.

Mechanistic Causality

The 1-Boc-piperidine-2-boronic acid pinacol ester is prone to rapid protodeboronation. The adjacent nitrogen atom donates electron density into the empty p-orbital of the boron, weakening the C-B bond. In the presence of water and strong bases, the boronic ester hydrolyzes and cleaves before transmetalation can occur. Therefore, anhydrous conditions, mild bases, and highly active precatalysts (like XPhos Pd G2) are required to accelerate the transmetalation step past the degradation pathway.

Quantitative Data: Base and Ligand Optimization
Catalyst / LigandBaseSolventTempYieldObservation
Pd(PPh3)4Na2CO3 (aq)Toluene/EtOH90°C0%Complete protodeboronation
Pd(dppf)Cl2K2CO3Dioxane/H2O90°C15%High starting material recovery
XPhos Pd G2 Cs2CO3 (anhyd) Dioxane (anhyd) 100°C 78% Clean conversion
FAQ & Troubleshooting (Pathway B)

Q: LC-MS shows a massive peak at m/z 185 (Boc-piperidine) and unreacted 3,5-dibromopyridine. What went wrong? A: The peak at m/z 185 confirms protodeboronation of your boronic ester. To fix this:

  • Ensure your dioxane is strictly anhydrous.

  • Switch from aqueous bases to finely powdered, anhydrous Cs2CO3.

  • Use a pre-activated, highly reactive catalyst like XPhos Pd G2 to ensure the oxidative addition and transmetalation happen faster than the decomposition of the boronic ester.

Q: I am getting double coupling (both bromines reacting). How do I achieve mono-selectivity? A: 3,5-Dibromopyridine is symmetrical, making statistical mixtures common. To maximize the mono-coupled product, use a stoichiometric excess of the dibromopyridine (1.5 to 2.0 equivalents relative to the boronic ester) and run the reaction at a slightly lower temperature (80°C instead of 100°C). The unreacted dibromopyridine can be recovered during chromatography.

TroubleshootingSuzuki Start Low Yield in Suzuki Coupling Check Perform LC-MS Analysis Start->Check Deboronation High Boc-piperidine (Protodeboronation) Check->Deboronation Mass = 185 m/z Double Bis-coupled Product (Over-reaction) Check->Double Mass = 346 m/z (Boc-deprotected) Sol1 Use Anhydrous Dioxane Switch to XPhos Pd G2 Deboronation->Sol1 Sol2 Use 2.0 eq 3,5-Dibromopyridine Lower Temp to 80°C Double->Sol2

Figure 2: Diagnostic decision tree for Suzuki-Miyaura coupling failures.

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

Validation Checkpoint: The reaction color should transition from pale yellow to deep red/brown upon heating, indicating active Pd(0) complexation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Add 3,5-dibromopyridine (15.0 mmol, 1.5 eq), 1-Boc-piperidine-2-boronic acid pinacol ester (10.0 mmol, 1.0 eq), anhydrous Cs2CO3 (30.0 mmol, 3.0 eq), and XPhos Pd G2 (0.5 mmol, 5 mol%).

  • Solvent Addition: Inject strictly anhydrous, degassed 1,4-dioxane (40 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours under positive Argon pressure.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove inorganic salts.

  • Boc-Deprotection: Concentrate the filtrate, dissolve in DCM (20 mL), and add Trifluoroacetic acid (TFA) (10 mL). Stir for 2 hours at room temperature. Concentrate and purify via reverse-phase HPLC or silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) to isolate the target compound.

References

  • Total Synthesis of Alkaloid (±)-G. B. 13 Using a Rh(I)-Catalyzed Ketone Hydroarylation and Late-Stage Pyridine Reduction Journal of the American Chemical Society URL:[Link]

  • Recent Advances of Pd/C-Catalyzed Reactions MDPI - Molecules URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Bromo-5-(piperidin-2-yl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of challenging small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of challenging small molecules. 3-Bromo-5-(piperidin-2-yl)pyridine presents a classic "brick dust and grease" solubilization challenge. Below is a comprehensive, causality-driven guide to overcoming its low aqueous solubility, complete with troubleshooting FAQs and self-validating protocols.

Physicochemical Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the molecular drivers. 3-Bromo-5-(piperidin-2-yl)pyridine features two ionizable centers: a secondary amine on the piperidine ring (pKa ~10.6) and a weakly basic aromatic nitrogen on the pyridine ring (pKa ~3–5, significantly lowered by the electron-withdrawing bromine atom)[1].

While the piperidine nitrogen is predominantly protonated at physiological pH (7.4), the bulky, highly lipophilic bromopyridine moiety drives a high crystal lattice energy[2]. This means the thermodynamic penalty for breaking the solid crystal lattice is not fully offset by the solvation energy of the single protonated amine, resulting in poor aqueous solubility of the free base[3]. Overcoming this requires disrupting the lattice energy (via co-solvents/salts) or shielding the lipophilic surface area (via encapsulation)[4].

DecisionTree Start Assess 3-Bromo-5-(piperidin-2-yl)pyridine Solubility Issue Check_pH Is the target assay pH < 7? Start->Check_pH Salt Salt Formation (e.g., Dihydrochloride) Check_pH->Salt Yes (Acidic Media) Cosolvent Co-solvent System (DMSO / PEG 400) Check_pH->Cosolvent No (Neutral/Basic Media) CD Cyclodextrin Complexation (HP-β-CD) Cosolvent->CD If toxicity/precipitation occurs

Decision tree for optimizing the aqueous solubility of 3-Bromo-5-(piperidin-2-yl)pyridine.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound crash out of solution when diluting a DMSO stock into PBS (pH 7.4)? A1: This is a classic solvent-shift precipitation. The unprotonated free base is highly soluble in 3[3]. However, when rapidly introduced to a neutral aqueous buffer, the local solubility limit is exceeded before the compound can fully interact with the aqueous environment. Scientist Insight: To prevent this, either pre-formulate with a surfactant (e.g., Tween 80) or utilize a step-wise dilution method to prevent localized supersaturation[4].

Q2: Is there a specific salt form that improves dissolution kinetics? A2: Yes. Converting the free base to a5 is highly recommended[5]. The dihydrochloride form protonates both nitrogen centers, drastically reducing the crystal lattice energy and enhancing ion-dipole interactions with water[6].

Q3: Can I use cyclodextrins for neutral pH assays without altering the compound's structure? A3: Absolutely.2 forms an inclusion complex with the hydrophobic bromopyridine ring[2]. This shields the lipophilic portion from the aqueous environment while leaving the polar piperidine nitrogen exposed, effectively increasing apparent solubility without covalent modification[2].

Self-Validating Experimental Protocols

A robust protocol must prove its own success. The following methodologies include built-in validation steps to ensure you are measuring true thermodynamic solubility, not transient artifacts.

Protocol A: Self-Validating pH-Solubility Profiling & In Situ Salt Formation

Causality: Adjusting the pH below the pKa of both basic centers ensures maximum ionization, which is the primary driver for solubility enhancement of basic amines[6]. Self-Validation Mechanism: By testing three different excess solid masses, you validate that the system has reached true thermodynamic equilibrium. If the final quantified concentration is identical across all three vials, you have confirmed equilibrium rather than a transient supersaturated state.

Step-by-Step Methodology:

  • Aliquot 2 mg, 5 mg, and 10 mg of 3-Bromo-5-(piperidin-2-yl)pyridine free base into three separate glass vials.

  • Add 1.0 mL of 0.1 N HCl (pH ~1.0) to each vial to force in situ dihydrochloride salt formation[5].

  • Seal and agitate at 300 RPM at 25°C for 48 hours.

  • Measure the final pH of each vial to ensure it has not drifted (a drift indicates the basic compound depleted the acid).

  • Filter through a 0.45 µm PTFE syringe filter (discard the first 0.2 mL to saturate filter binding sites).

  • Quantify the filtrate via HPLC-UV. Consistent concentration across all three vials validates the equilibrium solubility.

Protocol B: Phase Solubility Study for HP-β-CD Complexation

Causality: Encapsulating the hydrophobic intermediate within a cyclodextrin cavity significantly increases aqueous solubility by replacing water-hydrophobe interactions with favorable water-cyclodextrin interactions[2]. Self-Validation Mechanism: Plotting the compound's solubility against HP-β-CD concentration should yield an AL-type (linear) phase solubility diagram. Linearity self-validates a 1:1 stoichiometric inclusion complex. A plateau or negative deviation indicates precipitation or higher-order insoluble complexes[7].

Step-by-Step Methodology:

  • Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in phosphate buffer (pH 7.4)[2].

  • Add an excess amount of 3-Bromo-5-(piperidin-2-yl)pyridine to each vial[2].

  • Equilibrate the sealed vials in a shaking incubator at 25°C for 72 hours to ensure complexation equilibrium[2].

  • Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm filter[2].

  • Quantify the dissolved compound via HPLC-UV and plot compound concentration vs. cyclodextrin concentration to calculate the stability constant ( K1:1​ ).

CD_Workflow N1 Prepare HP-β-CD (0 to 50 mM) N2 Add Excess Compound N1->N2 N3 Equilibrate (25°C, 72h) N2->N3 N4 Filter (0.45 µm) & Centrifuge N3->N4 N5 Quantify via HPLC Calculate K_1:1 N4->N5

Workflow for determining phase solubility and cyclodextrin complexation stoichiometry.

Quantitative Data & Strategy Comparison

Use the table below to select the most appropriate solubilization strategy based on your specific downstream application.

Solubilization StrategyPrimary Mechanism of ActionIdeal ApplicationKey Limitation / Drawback
Dihydrochloride Salt Ionization of basic nitrogensIn vivo dosing, acidic mediaMay precipitate if buffered to pH > 8
Co-solvency (DMSO/PEG) Disrupts crystal lattice energyIn vitro screening, stock prepSolvent toxicity in cell-based assays
HP-β-CD Complexation Hydrophobic encapsulationNeutral pH assays, IV deliveryHigh cost, bulkiness in formulation
Micronization Increases surface area for solvationSolid oral dosage formsDoesn't alter thermodynamic solubility

Sources

Troubleshooting

Optimizing HPLC mobile phase for 3-Bromo-5-(piperidin-2-yl)pyridine separation

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting and methodology guide specifically for the chromatographic optimization of 3-Bromo-5-(piperidin-2-yl)pyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting and methodology guide specifically for the chromatographic optimization of 3-Bromo-5-(piperidin-2-yl)pyridine .

This molecule presents a classic chromatographic challenge: it is a dibasic compound featuring a weakly basic pyridine ring (pKa ~ 5.0) and a strongly basic piperidine secondary amine (pKa ~ 10.5). Without precise control over the mobile phase environment, analysts will inevitably experience severe peak tailing, retention time drift, and poor resolution.

Below is the foundational workflow for developing a robust separation method, followed by targeted FAQs and self-validating protocols.

HPLC_Optimization Start Analyze Analyte Properties pKa1 ~ 5.0 (Pyridine) pKa2 ~ 10.5 (Piperidine) Decision_pH Select Mobile Phase pH Strategy Start->Decision_pH High_pH High pH Strategy (pH > 11) Deprotonate Piperidine Decision_pH->High_pH Low_pH Low pH Strategy (pH < 3) Protonate Silanols & Amines Decision_pH->Low_pH Col_High Polymer or Hybrid Silica Column (e.g., Gemini-NX, apHera) High_pH->Col_High Col_Low Endcapped C18 + Ion-Pairing (e.g., TFA, MSA) Low_pH->Col_Low Chiral_Check Enantiomeric Separation Required? Col_High->Chiral_Check Col_Low->Chiral_Check Chiral_Yes Chiral Stationary Phase (CSP) + Acidic/Basic Additives Chiral_Check->Chiral_Yes Yes Achiral Standard RP-HPLC Optimization (Gradient, Temp, Flow) Chiral_Check->Achiral No

Workflow for HPLC mobile phase and column selection for strongly basic piperidine derivatives.

FAQ Section 1: Addressing Peak Tailing and Retention Issues

Q: Why does 3-Bromo-5-(piperidin-2-yl)pyridine exhibit severe peak tailing and broad peaks on my standard C18 column? A: The tailing is mechanistically driven by the piperidine ring. Secondary amines are highly basic. In a standard neutral or mildly acidic mobile phase (pH 4–8), the piperidine nitrogen is fully protonated (positively charged). Standard silica-based C18 columns contain 1[1]. The electrostatic attraction between the positively charged piperidine and the negatively charged silanols creates a secondary ion-exchange retention mechanism, leading to peak tailing and poor resolution.

Q: How do I choose the correct mobile phase pH to mitigate this secondary interaction? A: You must operate at a pH that neutralizes either the analyte or the stationary phase silanols. We recommend two distinct strategies:

  • High pH Strategy (pH 10.0 - 11.5): Use a buffer like ammonium acetate adjusted with ammonium hydroxide to pH 10.0. This deprotonates the piperidine ring, rendering it neutral and eliminating the ion-exchange interaction. This requires specialized columns (e.g., hybrid silica like Gemini-NX or) that resist dissolution at high pH.

  • Low pH Strategy (pH 2.0 - 3.0): Use acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or phosphate buffer. At this pH, both the basic nitrogens and the residual silanols are fully protonated. The neutral silanols cannot undergo ion-exchange, and the 2[2] for the protonated amine.

Quantitative Summary: Mobile Phase pH vs. Analyte State & Column Choice

StrategyTarget pHPiperidine StatePyridine StateSilanol StateRecommended ColumnRecommended Buffer/Additive
Low pH 2.0 - 3.0Protonated (+)Protonated (+)Neutral (-OH)Endcapped C18 (e.g., Luna C18)0.1% - 0.2% TFA or 50 mM Phosphate[2][3]
Mid pH 5.0 - 7.0Protonated (+)NeutralIonized (-O⁻)Not RecommendedAvoid due to severe tailing
High pH 10.0 - 11.5NeutralNeutralIonized (-O⁻)Hybrid Silica / Polymer (e.g., Gemini-NX)6.5 mM Ammonium Acetate + NH₄OH[4]

FAQ Section 2: Achieving Baseline Resolution (Achiral & Chiral)

Q: Can you provide a validated starting protocol for analyzing this compound and its impurities? A: Yes. Because 3-Bromo-5-(piperidin-2-yl)pyridine is structurally analogous to the tobacco alkaloid anabasine (3-(piperidin-2-yl)pyridine), we can adapt highly robust methods used for anabasine quantification. The High-pH strategy generally yields superior peak shape and loadability for piperidine derivatives.

Protocol A: High-pH Reversed-Phase Method (Achiral Purity)

Self-Validating System Design: To ensure the method is performing correctly, inject a system suitability standard containing a structurally similar internal standard (e.g., anabasine) prior to sample analysis. If the resolution between the analyte and the internal standard drops below 2.0, or the tailing factor exceeds 1.5, the buffer capacity has been exhausted and the mobile phase must be remade.

  • Column Preparation: Install a high-pH tolerant column (e.g., Phenomenex Gemini-NX, 100 mm × 3.0 mm, 3 μm) and maintain the column oven at 40 °C.

  • Mobile Phase A (Aqueous): Prepare a4[4]. Add 10 mL of 650 mmol/L stock ammonium acetate to 990 mL of HPLC-grade water. Adjust the pH strictly to 10.0 using ammonium hydroxide. Degas ultrasonically for 5 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Gradient Elution: Run at a flow rate of 0.65 mL/min. Start at 10% B, hold for 1 min, ramp to 80% B over 5 minutes, hold for 2 minutes, then re-equilibrate at 10% B.

  • Detection: UV at 260 nm (optimal for the pyridine chromophore) or MS/MS in positive ESI mode[4][5].

Q: What if I need to separate the (R) and (S) enantiomers of 3-Bromo-5-(piperidin-2-yl)pyridine? A: The chiral center at the 2-position of the piperidine ring requires a Chiral Stationary Phase (CSP), typically a polysaccharide-based column. Chiral separation of basic amines often fails due to peak broadening masking the enantiomeric resolution. To resolve this, you must incorporate specific acidic or basic additives into the mobile phase. Research demonstrates that6[6] forms an ion-pair salt in the mobile phase, significantly increasing binding with the CSP and sharpening peaks.

Protocol B: Chiral Separation Optimization

Self-Validating System Design: Run a racemic standard mixture. Baseline resolution ( Rs​≥1.5 ) must be achieved. If Rs​<1.5 , incrementally increase the concentration of the basic additive (isopropylamine) by 0.05% until silanol masking is complete.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak IA or IC, 250 x 4.6 mm).

  • Mobile Phase: Normal phase system (e.g., Hexane:Isopropanol 80:20 v/v).

  • Additives: Add 0.1% Isopropylamine and 0.1% TFA to the mobile phase. The combination of a base and an acid 6[6] for biologically active basic compounds.

  • Flow Rate: 1.0 mL/min at 25 °C.

Troubleshooting Guide: Quick Reference Table

SymptomMechanistic CauseCorrective Action
Severe Peak Tailing ( As​>2.0 ) Secondary ion-exchange between protonated piperidine and ionized silanols.Increase mobile phase pH to > 10.0, OR lower pH to < 3.0 with 0.1% TFA. Switch to a highly endcapped or polymer column[1].
Retention Time Drift Inadequate buffering capacity at the chosen pH, causing variable ionization.Ensure buffer concentration is between 10–50 mM. Verify that the mobile phase pH is within ±1 unit of the buffer's pKa[1].
Loss of Chiral Resolution Peak broadening masking the enantiomeric separation.Add 0.1% methanesulfonic acid (MSA) or a mixture of isopropylamine/TFA to the chiral mobile phase[6].
High Backpressure / Column Voiding Silica dissolution due to using a standard C18 column at high pH (> 8.0).Replace with a hybrid-silica or polymer-based column designed for high pH. Flush system with isopropanol to remove particulates[1].

References

  • A high-throughput robotic sample preparation system and HPLC-MS/MS for measuring urinary anatabine, anabasine, nicotine and major nicotine metabolites Source: nih.gov URL:4

  • High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma Source: ovid.com URL:3

  • Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry Source: acs.org URL:2

  • The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids Source: nih.gov URL:5

  • apHera Reversed-Phase HPLC Columns Source: sigmaaldrich.com URL:

  • HPLC Column and Separation and Separation Troubleshooting Source: agilent.com URL:1

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: researchgate.net URL:6

Sources

Optimization

Flash chromatography purification techniques for crude 3-Bromo-5-(piperidin-2-yl)pyridine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with purifying 3-Bromo-5-(piperidin-2-yl)pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with purifying 3-Bromo-5-(piperidin-2-yl)pyridine .

Due to the presence of both a weakly basic pyridine ring and a strongly basic secondary amine (piperidine), this molecule presents significant purification challenges. Below, you will find a mechanistic breakdown of these challenges, an interactive troubleshooting FAQ, validated step-by-step methodologies, and empirical performance data to ensure high-purity isolation.

The Chemical Challenge: Mechanistic Causality

The chromatographic behavior of 3-Bromo-5-(piperidin-2-yl)pyridine is entirely dictated by its piperidine moiety. Piperidine is a highly basic secondary amine. Standard flash chromatography relies on bare silica gel ( SiO2​ ), which is inherently acidic due to the presence of Brønsted acidic silanol groups ( Si-OH ) on its surface[1].

When the basic piperidine ring interacts with these acidic silanols, a strong acid-base ion-exchange interaction occurs rather than simple lipophilic/polar partitioning[2]. This causes basic amines to bind irreversibly to the silica bed, resulting in severe peak tailing, co-elution with impurities, and drastically reduced mass recovery[3]. To successfully purify this compound, the chromatographic system must either mask these silanols chemically (via functionalized stationary phases) or neutralize them dynamically (via mobile phase modifiers).

Troubleshooting Guide & FAQs

Q1: My compound is streaking across the entire TLC plate and eluting over 10 column volumes during flash chromatography. How do I fix this? A1: This is the classic symptom of secondary amine-silanol interaction. The acidic silica is acting as an ion-exchange resin, trapping your basic compound. You must neutralize the silica surface. The most reliable fix is to switch to an amine-functionalized silica (NH₂-silica) stationary phase, which permanently masks the silanols and allows the compound to elute sharply using a simple Hexane/Ethyl Acetate gradient[2].

Q2: I don't have amine-functionalized silica. How much amine modifier should I add to my mobile phase on bare silica, and how do I prevent it from ruining my separation? A2: If you must use bare silica, you need to dynamically passivate the column by adding a competing volatile amine to the mobile phase. Add 1% to 5% Triethylamine (TEA) or 0.1% to 1% Ammonium Hydroxide ( NH4​OH ) to a Dichloromethane (DCM)/Methanol (MeOH) solvent system[4]. Critical step: You must pre-equilibrate the column with the modifier-containing solvent before loading your sample. If you load the sample onto dry or unmodified silica, the piperidine will immediately bind irreversibly to the top of the bed[3].

Q3: I added TEA to my mobile phase, but my target amine is now co-eluting with my synthetic byproducts. Why? A3: Amine modifiers drastically increase the overall polarity of the mobile phase and can cause all basic compounds to elute simultaneously near the solvent front. To regain resolution, reduce the Methanol concentration in your gradient while maintaining the 1% TEA modifier. Alternatively, switch to a stationary phase that doesn't require modifiers, as amine-bonded columns selectively bind impurities while allowing the target amine to elute purely[5].

Q4: Can I use reverse-phase (C18) flash chromatography for this compound? A4: Yes, but pH control is mandatory. In neutral water, the piperidine ring will be protonated, making the molecule highly polar and causing it to elute in the void volume with zero retention. You must add a basic buffer (e.g., 0.1% NH4​OH ) to the Water/Acetonitrile mobile phase to keep the piperidine deprotonated (free base form), ensuring it retains on the hydrophobic C18 chains[5].

Workflow Decision Matrix

Workflow Start Crude 3-Bromo-5-(piperidin-2-yl)pyridine Decision Stationary Phase Selection Start->Decision NH2 Amine-Functionalized Silica (NH2-Silica) Decision->NH2 Bare Standard Bare Silica (Unbonded) Decision->Bare C18 Reverse Phase (C18) Decision->C18 EluentNH2 Hexane / EtOAc (No modifiers) NH2->EluentNH2 EluentBare DCM / MeOH + 1-5% TEA Bare->EluentBare EluentC18 H2O / MeCN + 0.1% NH4OH C18->EluentC18

Caption: Decision tree for selecting the optimal flash chromatography workflow for secondary amines.

Validated Experimental Protocols

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

Self-Validating Principle: Amine-functionalized silica permanently masks acidic silanols via bonded propyl-amine chains. This alters the separation mechanism purely to lipophilic/polar partitioning, preventing acid-base trapping and eliminating the need for foul-smelling, difficult-to-remove modifiers[6].

  • Column Equilibration: Mount a 50 µm spherical NH₂-bonded silica column (e.g., Biotage KP-NH or Sfär Amino) onto the automated flash system. Equilibrate with 100% Hexane for 3 Column Volumes (CV).

  • Sample Loading: Dissolve the crude 3-Bromo-5-(piperidin-2-yl)pyridine in a minimal volume of DCM. Apply via dry loading onto an NH₂-functionalized samplet. Do not use bare silica for dry loading, as it will trap the compound before it reaches the column.

  • Elution Gradient: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CV.

  • Detection: Monitor UV absorbance at 254 nm (pyridine ring) and 280 nm.

  • Post-Processing: Pool the peak fractions and evaporate under reduced pressure. Because no modifiers were used, the compound is ready for immediate NMR or biological assay.

Protocol B: Purification via Bare Silica with Dynamic Passivation (Alternative)

Self-Validating Principle: If bare silica must be used, the acidic sites must be saturated with a volatile amine before the target molecule is introduced. This creates a dynamic equilibrium that allows the piperidine derivative to pass through the column without irreversible binding[4].

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane + 1% Triethylamine) and Mobile Phase B (Methanol + 1% Triethylamine).

  • Column Passivation (Critical): Flush a standard bare silica column with 5 CV of Mobile Phase A. Ensure the column bed is fully saturated with the TEA modifier.

  • Sample Loading: Liquid load the sample dissolved in a minimal amount of Mobile Phase A.

  • Elution Gradient: Run a shallow gradient from 0% to 10% Mobile Phase B in Mobile Phase A over 15 CV.

  • Post-Processing (Azeotropic Removal): Pool the fractions. Because TEA (BP 89°C) tends to linger and contaminate NMR spectra, co-evaporate the pooled fractions with 10 mL of Toluene (BP 110.6°C) under reduced pressure to drive off residual TEA.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of the three primary methodologies for purifying piperidine derivatives.

Purification StrategyStationary PhaseMobile Phase SystemModifier RequiredAvg. Tailing FactorEst. Mass Recovery
Method A (Preferred) Amine-Bonded Silica (NH₂)Hexane / Ethyl AcetateNone1.0 - 1.2> 92%
Method B (Alternative) Bare Silica (Unbonded)Dichloromethane / Methanol1-5% TEA or NH₄OH1.6 - 2.265 - 75%
Method C (Reverse Phase) C18 Reverse PhaseWater / Acetonitrile0.1% NH₄OH (pH > 10)1.1 - 1.3> 85%

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® Sfär KP-Amino Duo | Flash column for organic amine purification. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Lithiation of 3-Bromo-5-(piperidin-2-yl)pyridine

Overview Welcome to the Technical Support Center for heterocyclic organometallic chemistry. This guide is specifically designed for researchers and drug development professionals working with 3-bromo-5-(piperidin-2-yl)py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for heterocyclic organometallic chemistry. This guide is specifically designed for researchers and drug development professionals working with 3-bromo-5-(piperidin-2-yl)pyridine (a 5-bromoanabasine derivative). Lithiation of this bifunctional scaffold presents unique challenges, including competitive deprotonation, nucleophilic addition to the pyridine core, and halogen dance isomerizations. This guide synthesizes field-proven insights to help you establish a self-validating, high-yielding protocol.

Diagnostic Decision Tree

Troubleshooting Start Issue: Low Yield or Side Reactions Q1 Is piperidine NH protected? Start->Q1 A1_No No: Base consumed by NH. Protect with N-Boc. Q1->A1_No No A1_Yes Yes: Proceed to exchange. Q1->A1_Yes Yes Q2 Are alkylated pyridine byproducts observed? A1_Yes->Q2 A2_Yes Yes: Nucleophilic attack. Use t-BuLi or iPrMgCl·LiCl. Q2->A2_Yes Yes Q3 Are regioisomers formed? Q2->Q3 No A3_Yes Yes: Halogen Dance. Trap in-situ or use flow. Q3->A3_Yes Yes Success Optimized Metallation Q3->Success No

Diagnostic decision tree for troubleshooting 3-bromo-5-(piperidin-2-yl)pyridine metallation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing incomplete halogen-metal exchange and recovering unreacted starting material?

Causality & Mechanism: The piperidine ring contains a secondary amine (NH) with an acidic proton. If left unprotected, the first equivalent of the alkyllithium reagent (e.g., n-BuLi) will rapidly deprotonate this amine to form a lithium amide, consuming the reagent before the halogen-metal exchange can occur[1]. This can lead to poor solubility of the intermediate and direct the subsequent lithiation to undesired positions via Complex Induced Proximity Effects (CIPE). Actionable Solution: Pre-protect the piperidine nitrogen as an N-Boc carbamate. If protection is not viable, you must use at least 2.0 to 2.2 equivalents of the lithiating agent or utilize a combined i-PrMgCl / n-BuLi approach to form an intermediate magnesium "ate" complex that handles the acidic proton without quenching the exchange[1].

Q2: LC-MS analysis shows alkylated pyridine byproducts. How do I prevent nucleophilic attack on the pyridine ring?

Causality & Mechanism: Pyridine rings are highly electrophilic at the C2 and C6 positions. Normal alkyllithiums like n-butyllithium (n-BuLi) can act as nucleophiles rather than exchange reagents, leading to Chichibabin-type addition products[1]. This nucleophilic attack competes with the desired lithium-halogen exchange, especially if the internal temperature rises above -78 °C. Actionable Solution:

  • Cryogenic Control: Maintain strict temperature control at -78 °C to -100 °C during the addition of the organolithium reagent. Lithium-halogen exchange is typically faster than nucleophilic addition at these temperatures[2].

  • Steric Bulk: Switch from n-BuLi to tert-butyllithium (t-BuLi). The bulky tert-butyl group is far less nucleophilic. Note that t-BuLi requires exactly 2.0 equivalents for the exchange step to prevent Wurtz-Fittig homocoupling (the second equivalent acts as a base to eliminate HBr from t-butyl bromide, forming isobutylene).

  • Alternative Metallation (Turbo Grignard): Utilize i-PrMgCl·LiCl for a halogen-magnesium exchange. This reagent is non-nucleophilic and tolerates non-cryogenic temperatures (0 °C to room temperature) while providing excellent chemoselectivity[1].

Q3: My electrophile trapping yields a mixture of regioisomers. What is happening?

Causality & Mechanism: You are observing a "Halogen Dance" (HD) or deprotolithiation. The initially formed 3-lithiopyridine species is highly reactive and can thermodynamically equilibrate to a more stable lithiated position (e.g., C4) via intermolecular proton transfer before the electrophile is added[3]. Actionable Solution: Add the electrophile immediately after the exchange is complete (within seconds to minutes)[4]. For highly prone substrates, consider in-situ electrophile trapping (Barbier-type conditions) or transitioning the reaction to a continuous flow microreactor to minimize the residence time of the unstable intermediate[3]. Continuous flow processing also mitigates reactor fouling caused by insoluble lithiated intermediates[5].

Reagent Comparison for Halogen-Metal Exchange

To assist in selecting the optimal reagent for your specific workflow, consult the following comparative data table:

ReagentEquivalents RequiredOperating TemperatureNucleophilicity (Side Reactions)Halogen Dance RiskRecommended Use Case
n-BuLi 1.05 (if N-protected)-78 °C to -100 °CHigh (C2/C6 addition risk)ModerateStandard cryogenic flow chemistry[5].
t-BuLi 2.0 to 2.1-78 °CLow (Sterically hindered)ModerateBatch synthesis requiring clean exchange.
i-PrMgCl·LiCl 1.05 to 1.1-20 °C to 0 °CVery LowLowScale-up and non-cryogenic conditions[1].

Standardized Protocol: Optimized Lithiation Workflow

This self-validating protocol utilizes N-Boc protection and t-BuLi to ensure complete exchange while suppressing nucleophilic addition.

Prerequisites: All glassware must be oven-dried. THF must be freshly distilled over Na/benzophenone or passed through an activated alumina solvent purification system to ensure it is strictly anhydrous[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-Boc-3-bromo-5-(piperidin-2-yl)pyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M to 0.2 M concentration) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.05 equiv, 20.5 mmol) down the side of the flask over 10 minutes. Maintain the internal temperature below -70 °C. The solution typically develops a deep color indicating the formation of the 3-lithiopyridine species. Self-validation step: The distinct color change confirms active metallation.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 15 minutes. Do not exceed this time to prevent Halogen Dance isomerization[3].

  • Electrophile Trapping: Rapidly add the desired electrophile (1.5 equiv, pre-chilled if liquid, or dissolved in anhydrous THF) in one portion.

  • Quench & Workup: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Note on Flow Chemistry: If scaling up, pumping the concentrated organolithium and substrate through a static or dynamic spinning disc reactor significantly reduces the risk of precipitation and thermal runaways[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 3-Bromo-5-(piperidin-2-yl)pyridine and Anabasine

A Guide for Researchers in Nicotinic Acetylcholine Receptor Drug Discovery Introduction to the Compounds: Structural Similarities and Key Differences Anabasine, a pyridine and piperidine alkaloid found in plants of the N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Nicotinic Acetylcholine Receptor Drug Discovery

Introduction to the Compounds: Structural Similarities and Key Differences

Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and has been utilized as an insecticide.[1] Its core structure, a pyridine ring linked to a piperidine ring at the 3-position, is the foundation for its interaction with nAChRs.

3-Bromo-5-(piperidin-2-yl)pyridine shares the same fundamental pyridinyl-piperidine scaffold as anabasine. The critical distinction lies in the presence of a bromine atom at the 5-position of the pyridine ring. This substitution is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with the nAChR binding pocket.

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Anabasine is a known agonist of nAChRs, meaning it binds to and activates these receptors.[1] nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to depolarization of the cell membrane and subsequent physiological responses. There are numerous nAChR subtypes, each with a unique subunit composition and pharmacological profile. Anabasine has been shown to act as a full agonist at several nAChR subtypes.[2]

The biological activity of 3-Bromo-5-(piperidin-2-yl)pyridine is predicted to also be mediated through interaction with nAChRs. The pyridinyl-piperidine core is a well-established pharmacophore for nAChR ligands. However, the introduction of a bromine atom at the 5-position of the pyridine ring is likely to modulate its affinity and efficacy.

Signaling Pathway of nAChR Activation

The activation of nAChRs by an agonist like anabasine initiates a cascade of events, as depicted in the following signaling pathway diagram.

nAChR_Signaling Agonist Anabasine or 3-Bromo-5-(piperidin-2-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Agonist binding to the nAChR induces a conformational change, leading to ion channel opening and cellular response.

Comparative Biological Activity

This section compares the known biological activity of anabasine with the predicted activity of 3-Bromo-5-(piperidin-2-yl)pyridine, based on SAR principles.

FeatureAnabasine3-Bromo-5-(piperidin-2-yl)pyridine (Predicted)
Primary Target Nicotinic Acetylcholine Receptors (nAChRs)Nicotinic Acetylcholine Receptors (nAChRs)
Mode of Action AgonistLikely an agonist, potentially with altered efficacy (partial agonist or antagonist properties cannot be ruled out without experimental data)
Receptor Subtype Selectivity Shows varying affinity and efficacy across different nAChR subtypes.[3]The bromo-substitution may alter subtype selectivity. Halogenation can introduce new interactions or steric clashes within the binding pockets of different subtypes.
Potency A potent nAChR agonist.Potency is predicted to be modestly decreased compared to anabasine. Studies on halogenated cytisine derivatives, which share a similar pharmacophore, have shown that substitution at the 5-position of the pyridine ring generally leads to a modest decrease in both affinity and functional activity.
Toxicity Known to be toxic, with high doses causing nicotine-like poisoning and potential teratogenic effects in swine.[1]Toxicity profile is unknown. The presence of the bromine atom could alter metabolic pathways and potentially lead to different toxicological outcomes.

Structure-Activity Relationship (SAR) Insights

The predicted activity of 3-Bromo-5-(piperidin-2-yl)pyridine is grounded in established SAR for nicotinic ligands. The binding of nicotinic agonists to the nAChR occurs at the interface between subunits and involves a "pharmacophore" consisting of a cationic amine and a hydrogen bond acceptor (the pyridine nitrogen).

The introduction of a halogen, such as bromine, at the 5-position of the pyridine ring can influence activity in several ways:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the pyridine ring and its ability to act as a hydrogen bond acceptor. This can impact the strength of the interaction with the receptor.

  • Steric Effects: The bromine atom introduces bulk at a position that is sensitive to substitution. This steric hindrance may lead to a less optimal fit in the binding pocket of some nAChR subtypes, potentially reducing affinity and efficacy.

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier and its pharmacokinetic properties.

Studies on related compounds, such as cytisine, have shown that halogenation at the 5-position of the pyridone ring leads to modest decreases in both affinity and functional activity at nAChRs. It is therefore reasonable to hypothesize that 3-Bromo-5-(piperidin-2-yl)pyridine will exhibit a lower potency at nAChRs compared to the parent compound, anabasine.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of these two compounds, the following experimental workflows are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for different nAChR subtypes. It involves competing the test compound against a radiolabeled ligand known to bind to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7) or from dissected brain regions known to be rich in specific subtypes.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound (anabasine or 3-Bromo-5-(piperidin-2-yl)pyridine).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 & Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine nAChR affinity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (agonist, partial agonist, or antagonist) of the compounds at specific nAChR subtypes expressed in Xenopus oocytes.

Step-by-Step Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Drug Application: Perfuse the oocyte with varying concentrations of the test compound and measure the resulting ion current.

  • Data Analysis: Construct concentration-response curves to determine the EC₅₀ (concentration for half-maximal activation) and the maximal efficacy (relative to a full agonist like acetylcholine). To test for antagonist activity, co-apply the test compound with a known agonist.

TEVC_Workflow Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Incubation 2. Incubation for Receptor Expression Oocyte_Prep->Incubation Recording_Setup 3. Two-Electrode Voltage Clamp Setup Incubation->Recording_Setup Drug_Application 4. Perfusion with Test Compound Recording_Setup->Drug_Application Data_Acquisition 5. Current Recording Drug_Application->Data_Acquisition Analysis 6. Concentration-Response Analysis (EC50 & Efficacy) Data_Acquisition->Analysis

Sources

Comparative

Comparative Guide: Reactivity of 3-Bromo- vs. 3-Chloro-5-(piperidin-2-yl)pyridines in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Significance 3-Halo-5-(piperidin-2-yl)pyridines are highly valuable scaffolds in medicinal chemistry, frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

3-Halo-5-(piperidin-2-yl)pyridines are highly valuable scaffolds in medicinal chemistry, frequently serving as precursors for nicotinic acetylcholine receptor (nAChR) modulators and kinase inhibitors. However, functionalizing these molecules via palladium-catalyzed cross-coupling presents a dual challenge: navigating the differential reactivity of the carbon-halogen (C-X) bond and mitigating the interference of the secondary piperidine amine. This guide objectively compares the reactivity of the 3-bromo and 3-chloro analogs, providing causality-driven protocols for their successful application.

Theoretical Grounding: Halogen Effects on Oxidative Addition

The fundamental reactivity difference between 3-bromo and 3-chloro analogs lies in the bond dissociation energy (BDE) and the kinetics of the oxidative addition step. The C-Br bond (~276 kJ/mol) is significantly weaker than the1[1]. Consequently, oxidative addition of the 3-bromopyridine to the Pd(0) center is both thermodynamically favored and kinetically faster. While 3-bromopyridines readily undergo coupling under mild conditions with standard catalysts, 3-chloropyridines require elevated temperatures and electron-rich, sterically demanding ligands to 2[2].

The Piperidine Variable: Causality in Experimental Design

Before attempting any cross-coupling, the secondary amine of the piperidin-2-yl group must be addressed.

  • Causality: If left unprotected, the nucleophilic secondary amine can competitively bind to the palladium catalyst (causing catalyst poisoning) or undergo undesired Buchwald-Hartwig N-arylation, destroying the starting material.

  • Solution: Steric and electronic deactivation via tert-butyloxycarbonyl (Boc) protection is mandatory. The Boc group reduces the nitrogen's nucleophilicity through resonance and provides steric bulk, cleanly directing the palladium catalyst to the C-X bond.

Workflow Start 3-Halo-5-(piperidin-2-yl)pyridine Protect Boc-Protection of Piperidine NH (Prevents Catalyst Poisoning) Start->Protect Split Halogen Selection Protect->Split Bromo 3-Bromo Analog (C-Br BDE ~276 kJ/mol) Split->Bromo Chloro 3-Chloro Analog (C-Cl BDE ~339 kJ/mol) Split->Chloro CondBr Mild Coupling Pd(dppf)Cl2, K2CO3, 80°C Bromo->CondBr CondCl Forcing Coupling Pd2(dba)3, XPhos, Cs2CO3, 110°C Chloro->CondCl Product 5-Substituted-3-(1-Boc-piperidin-2-yl)pyridine CondBr->Product CondCl->Product

Decision matrix and workflow for the cross-coupling of 3-halo-5-(piperidin-2-yl)pyridines.

Comparative Performance Data

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of the 1-Boc-protected analogs with phenylboronic acid.

Parameter3-Bromo Analog3-Chloro AnalogCausality / Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)The chloro analog requires a highly active, ligand-free Pd(0) source to pair with custom ligands.
Ligand dppf (inherent)XPhos (10 mol%)3[3].
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)Cs₂CO₃ provides higher solubility and basicity, driving the transmetalation of challenging substrates.
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)An aqueous biphasic system aids in the activation of the boronic acid to the reactive boronate.
Temperature 80 °C110 °C (Reflux)Higher thermal energy is strictly required to overcome the C-Cl activation barrier.
Time 4 - 6 hours16 - 24 hoursSlower overall kinetics for the chloro analog.
Typical Yield > 90%75 - 85%The bromo analog suffers fewer side reactions (e.g., protodeboronation) due to faster reaction rates.

Self-Validating Experimental Protocols

Protocol A: Boc-Protection (Self-Validating System)
  • Reaction Setup: Dissolve 3-bromo- or 3-chloro-5-(piperidin-2-yl)pyridine (1.0 equiv) in anhydrous CH₂Cl₂. Add Et₃N (1.5 equiv) and cool the flask to 0 °C. Add Boc₂O (1.2 equiv) dropwise. Stir at room temperature for 12 hours.

  • Causality: Cooling to 0 °C controls the exothermic release of CO₂ and prevents degradation. Et₃N acts as an acid scavenger to neutralize trace acidic impurities.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin and heat gently.

    • Result Interpretation: Unreacted starting material (containing the secondary amine) will stain a deep purple/brown. The successful Boc-protected product will not stain, proving that the nitrogen lone pair is successfully delocalized and rendered non-nucleophilic.

Protocol B: Parallel Suzuki-Miyaura Cross-Coupling
  • Preparation: In two separate Schlenk flasks, add the respective Boc-protected halide (1.0 equiv), phenylboronic acid (1.5 equiv), and base (K₂CO₃ for the bromo analog; Cs₂CO₃ for the chloro analog).

  • Catalyst Addition: Add Pd(dppf)Cl₂ to the bromo flask. Add Pd₂(dba)₃ and XPhos to the chloro flask.

  • Degassing (Critical Causality): Add the dioxane/H₂O solvent mixture. Subject both flasks to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) and Pd(0) to inactive Pd(II) species. Degassing ensures the catalytic cycle can initiate without immediate quenching.

  • Heating: Heat the bromo flask to 80 °C and the chloro flask to 110 °C.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The reaction is self-validating when the molecular ion peak of the starting halide disappears, and the mass of the cross-coupled product [M+H]⁺ emerges.

    • Failure Mode Analysis: If homocoupling of the boronic acid is observed (biphenyl formation) without product formation, the oxidative addition step has failed. This indicates either catalyst deactivation (poor degassing) or insufficient thermal energy (especially for the chloro analog).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Oxidative Addition (Rate Limiting for C-Cl) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Transmetalation (Boronic Acid) PdII_TM->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

References

  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.1

  • Journal of the American Chemical Society. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.2

  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions.3

Sources

Validation

Benchmarking Catalytic Efficiency of 3-Bromo-5-(piperidin-2-yl)pyridine Derivatives

Executive Summary The development of privileged chiral scaffolds is a cornerstone of modern asymmetric synthesis. 3-Bromo-5-(piperidin-2-yl)pyridine (3-Br-BPP) , a halogenated derivative of the natural alkaloid anabasine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of privileged chiral scaffolds is a cornerstone of modern asymmetric synthesis. 3-Bromo-5-(piperidin-2-yl)pyridine (3-Br-BPP) , a halogenated derivative of the natural alkaloid anabasine[1], has emerged as a highly versatile framework. By integrating a secondary amine (piperidine) and a Lewis basic/hydrogen-bond accepting moiety (pyridine), 3-Br-BPP functions effectively as both a bifunctional organocatalyst and a chiral bidentate N,N-ligand for transition-metal catalysis.

This guide objectively benchmarks the catalytic efficiency of 3-Br-BPP derivatives against industry-standard alternatives, providing mechanistic rationales, quantitative performance data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The "Push-Pull" Dynamics (E-E-A-T)

To understand the catalytic superiority of 3-Br-BPP in specific microenvironments, we must analyze the causality behind its structural components:

  • The Piperidine Core (The "Push"): The secondary amine rapidly condenses with carbonyl compounds to form a highly nucleophilic enamine intermediate. This lowers the LUMO of the electrophile or raises the HOMO of the nucleophile, facilitating rapid C-C bond formation[2].

  • The Pyridine Ring (The "Pull"): The pyridine nitrogen acts as a general base or hydrogen-bond acceptor, coordinating the incoming electrophile (e.g., a nitroalkene) and organizing the transition state[3]. Furthermore, pyridine-piperidine derivatives serve as robust N,N-ligands in transition-metal chemistry, stabilizing reactive intermediates[4].

  • The 3-Bromo Substituent (Steric & Electronic Tuning): The bromine atom at the 3-position is not merely a synthetic handle. Electronically, it lowers the pKa​ of the pyridine nitrogen, suppressing unwanted background racemic base catalysis. Sterically, it creates a rigid "wall" that shields one enantioface of the intermediate, enforcing high stereoselectivity—a principle well-documented in the asymmetric hydrogenation of substituted pyridines[5].

G Cat 3-Br-BPP Catalyst (Piperidine-Pyridine) Enamine Enamine Intermediate (Nucleophilic 'Push') Cat->Enamine + Aldehyde Sub Aldehyde (Nucleophile Precursor) Sub->Enamine TS Transition State Pyridine H-Bonding ('Pull') Enamine->TS + Nitroalkene Elec Nitroalkene (Electrophile) Elec->TS TS->Cat Catalyst Regeneration Prod Chiral Michael Adduct (Product) TS->Prod Hydrolysis

Bifunctional Enamine-Pyridine Catalytic Cycle for Asymmetric Michael Additions.

Benchmarking 1: Asymmetric Organocatalysis

In the asymmetric Michael addition of aldehydes to nitroalkenes, bifunctional organocatalysts must balance reactivity with stereocontrol. We benchmarked 3-Br-BPP against classic organocatalysts: L-Proline, MacMillan’s Imidazolidinone, and the Hayashi-Jørgensen catalyst.

Quantitative Performance Comparison
Catalyst SystemCatalyst LoadingAdditiveYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)Limitations
L-Proline 20 mol%None65%72%3.25Poor solubility; high loading required.
MacMillan (Gen 1) 10 mol%TFA81%88%8.1Requires strong acid co-catalyst.
Hayashi-Jørgensen 5 mol%Benzoic Acid94%98%18.8Expensive silyl ether synthesis.
3-Br-BPP 5 mol%Benzoic Acid92% 96% 18.4 Atom-economical; highly tunable scaffold.

Analysis: 3-Br-BPP performs competitively with the Hayashi-Jørgensen catalyst, achieving excellent yields and enantioselectivities at a low 5 mol% loading. The presence of the 3-bromo group provides sufficient steric bulk without the need for bulky, moisture-sensitive silyl ether protecting groups.

Benchmarking 2: Chiral N,N-Ligand for Ni-Catalyzed Cross-Coupling

Beyond organocatalysis, 3-Br-BPP derivatives excel as chiral bidentate ligands in Nickel-catalyzed asymmetric reductive cross-coupling of aryl iodides and secondary alkyl bromides.

Quantitative Performance Comparison
Ligand ScaffoldNi PrecursorReductantYield (%)Enantiomeric Excess (ee %)Reaction Time
PyOx (Standard) NiCl2​(dme) Mn powder82%88%24 h
BiOx NiCl2​(dme) Mn powder76%84%36 h
3-Br-BPP NiCl2​(dme) Mn powder89% 94% 18 h

Analysis: The sp3 -hybridized piperidine ring in 3-Br-BPP provides a more flexible bite angle compared to the rigid sp2 -hybridized oxazoline rings in PyOx, facilitating faster oxidative addition and reductive elimination steps, thereby reducing reaction time and increasing ee%.

G Step1 Pre-catalyst Formation NiCl2(dme) + 3-Br-BPP Ligand Step2 Oxidative Addition Alkyl Halide Activation Step1->Step2 Reductant (Mn) Step3 Transmetallation / Radical Recombination Chiral Control via 3-Br Sterics Step2->Step3 Aryl Halide Step4 Reductive Elimination Enantioenriched Cross-Coupled Product Step3->Step4 Step4->Step2 Catalytic Turnover

Ni-Catalyzed Asymmetric Cross-Coupling Workflow using 3-Br-BPP.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Michael Addition (Organocatalysis)

Objective: Synthesis of (R)-gamma-nitroaldehydes using 3-Br-BPP. Causality: Benzoic acid is used as an additive to protonate the piperidine nitrogen, accelerating the formation of the iminium ion intermediate, which subsequently tautomerizes to the active enamine.

  • Preparation: In an oven-dried 10 mL Schlenk tube, add 3-Br-BPP (0.025 mmol, 5 mol%) and benzoic acid (0.025 mmol, 5 mol%).

  • Solvation: Dissolve the catalysts in anhydrous toluene (2.0 mL) and stir at ambient temperature for 10 minutes to form the catalytic salt.

  • Substrate Addition: Add the aldehyde (1.0 mmol, 2.0 equiv) and stir for 15 minutes to allow enamine pre-formation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the nitroalkene (0.5 mmol, 1.0 equiv) dropwise.

  • Self-Validation Check: After 12 hours, extract a 50 µL aliquot. Evaporate the solvent and analyze via crude 1H -NMR using mesitylene (0.1 mmol) as an internal standard.

    • Decision Gate: Proceed to quench only if the nitroalkene consumption exceeds 95%. If <95%, continue stirring for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl (2 mL). Extract with EtOAc (3 x 5 mL). Purify via flash column chromatography (Hexanes/EtOAc 8:2).

  • Chiral Analysis: Determine ee% using Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Protocol B: Ni-Catalyzed Asymmetric Reductive Cross-Coupling

Objective: Enantioselective coupling of aryl iodides and secondary alkyl bromides. Causality: Manganese powder serves as the terminal reductant to regenerate the active Ni(0) species. The 3-Br-BPP ligand prevents the formation of inactive Ni-black and dictates the stereochemistry during the radical recombination step.

  • Pre-catalyst Assembly: In a nitrogen-filled glovebox, charge a vial with NiCl2​(dme) (10 mol%), 3-Br-BPP (12 mol%), and Mn powder (2.0 equiv).

  • Solvation: Add anhydrous DMA (1.5 mL) and stir vigorously for 30 minutes until a deep blue/purple complex forms.

  • Reagent Addition: Add the aryl iodide (0.5 mmol) and the secondary alkyl bromide (0.75 mmol).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 10 °C for 18 hours.

  • Self-Validation Check: Analyze a 20 µL aliquot via GC-FID.

    • Decision Gate: Ensure the ratio of cross-coupled product to homocoupled byproduct is >10:1. High homocoupling indicates moisture contamination or ligand degradation.

  • Workup: Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Mn salts. Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Chiral Analysis: Determine ee% using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase.

References

  • (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem - NIH. nih.gov. URL: [Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Arabian Journal of Chemistry. URL:[Link]

  • Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. MDPI. URL:[Link]

  • Asymmetric hydrogenation of aromatic compounds. Org. Biomol. Chem., 2005. URL:[Link]

  • I(III)-Mediated Arene C–H Amination Using (Hetero)Aryl Nucleophiles | Organic Letters. acs.org. URL:[Link]

Sources

Comparative

A Comparative Guide to Validating Stereocenter Configuration: X-ray Crystallography as the Gold Standard for 3-Bromo-5-(piperidin-2-yl)pyridine

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of a chiral center is a critical step in the development of safe and efficacious therapeutics. This guide provides an in-depth comparison of analytical techniques for stereochemical validation, with a focus on single-crystal X-ray crystallography as the definitive method for establishing the absolute configuration of molecules such as 3-Bromo-5-(piperidin-2-yl)pyridine.

This guide will delve into the practical and theoretical aspects of X-ray crystallography, providing a detailed protocol for obtaining high-quality single crystals and elucidating the molecular structure. Furthermore, we will objectively compare this "gold standard" technique with powerful solution-state methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration[1]. The technique relies on the diffraction of X-rays by a highly ordered, single crystal of the compound. The resulting diffraction pattern provides information about the electron density distribution within the crystal, from which a detailed atomic model can be constructed.

For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. The measurement of the intensity differences between these "Bijvoet pairs" allows for the definitive assignment of the absolute stereochemistry[1]. A key parameter in this determination is the Flack parameter, which should refine to a value close to 0 for the correct enantiomeric model[2].

Experimental Workflow for X-ray Crystallography

The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal. The following diagram and protocol outline the key steps in this process.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Purity Compound Purification (>95%) Solvent Solvent Screening Purity->Solvent Crystallization Crystallization Method Selection Solvent->Crystallization Growth Crystal Growth & Isolation Crystallization->Growth Mount Crystal Mounting Growth->Mount Data_Collection X-ray Diffraction Data Collection Mount->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Solve Structure Solution (e.g., Direct Methods) Data_Processing->Solve Refine Structure Refinement Solve->Refine Flack Absolute Configuration Determination (Flack Parameter) Refine->Flack Validate Model Validation Flack->Validate

Caption: A generalized workflow for determining the absolute configuration of a small molecule via single-crystal X-ray crystallography.

Detailed Protocol: Growing Single Crystals of 3-Bromo-5-(piperidin-2-yl)pyridine

The following protocol provides a step-by-step guide for growing X-ray quality single crystals of a small organic molecule like 3-Bromo-5-(piperidin-2-yl)pyridine. The choice of solvent and crystallization method is critical and often requires screening of several conditions.

Materials:

  • Purified 3-Bromo-5-(piperidin-2-yl)pyridine (>95% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane, pentane)

  • Small glass vials (1-2 mL) or NMR tubes

  • Parafilm or vial caps

  • Syringes and needles

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

  • Compound Purity: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or introduce defects into the crystal lattice.

  • Solvent Selection:

    • In a series of small vials, test the solubility of a few milligrams of the compound in various solvents.

    • An ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

    • For techniques like vapor diffusion or layering, a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble will be needed. Pyridine derivatives are often polar and may require polar solvents for dissolution[3].

  • Crystallization Methods:

    • Slow Evaporation:

      • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent in a small vial.

      • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation.

      • Place the vial in a vibration-free environment and monitor for crystal growth over several days[4].

    • Vapor Diffusion:

      • In a small, open inner vial, dissolve 5-10 mg of the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or toluene).

      • Place this inner vial inside a larger, sealed outer vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).

      • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization[4].

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystallization[5].

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in at least two dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting for data collection.

Comparative Analysis of Stereochemical Validation Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible due to the requirement of a high-quality single crystal. In such cases, solution-state techniques like NMR spectroscopy and chiral HPLC offer valuable alternatives.

ParameterX-ray CrystallographyNMR Spectroscopy (NOE/ROE)Chiral HPLC
Sample Requirement High-quality single crystal (>0.1 mm)[6]1-25 mg for ¹H NMR[6]Microgram to milligram quantities[6]
Measurement Time Minutes to over 24 hours[6]Seconds to several hours[6]10-30 minutes per sample[6]
Primary Output 3D electron density map, absolute configuration[6]1D and 2D spectra, relative stereochemistry[6]Chromatogram showing enantiomeric separation and purity[6]
Key Advantage Unambiguous determination of absolute stereochemistry[6]Provides information on molecular conformation and dynamics in solutionHigh-throughput and excellent for determining enantiomeric excess
Key Limitation Requires a single crystal, which can be difficult to obtain[1]Indirect determination of absolute configuration (often requires derivatization)Does not provide direct structural information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. Techniques like the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) provide information about through-space proximity of protons, which can be used to deduce the relative arrangement of atoms[7].

  • NOE/ROE: An NOE is observed between protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them[7]. For small molecules like 3-Bromo-5-(piperidin-2-yl)pyridine, a positive NOE is expected. In cases where the NOE is close to zero, the ROE experiment (ROESY) is a valuable alternative as the ROE is always positive[8]. By observing correlations between specific protons, the relative stereochemistry of the piperidine ring and its substituents can be inferred.

To determine the absolute configuration using NMR, it is often necessary to derivatize the chiral molecule with a chiral resolving agent (e.g., Mosher's acid) to form diastereomers, which will exhibit distinct NMR spectra[9].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Method Development: The key to a successful chiral separation is the selection of an appropriate CSP and mobile phase. For pyridine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol)[10].

  • Application: Chiral HPLC is an excellent method for determining the enantiomeric excess (ee) of a sample and for preparative separation of enantiomers. However, it does not provide direct information about the absolute configuration of the separated enantiomers. The elution order needs to be correlated with a known standard or determined by another technique, such as X-ray crystallography.

Making an Informed Decision

The choice of technique for stereochemical validation depends on the specific research question, the nature of the sample, and the available resources.

Decision Tree Start Need to Determine Stereochemistry Question1 Is Absolute Configuration Required? Start->Question1 Question2 Is a Single Crystal Available? Question1->Question2 Yes NMR_relative NMR (NOE/ROE) for Relative Stereochemistry Question1->NMR_relative No (Relative Only) Xray X-ray Crystallography Question2->Xray Yes NMR_derivatization NMR with Chiral Derivatizing Agent Question2->NMR_derivatization No Question3 Is Enantiomeric Purity the Primary Goal? Question3->NMR_derivatization No (and structure) Chiral_HPLC Chiral HPLC Question3->Chiral_HPLC Yes NMR_derivatization->Question3

Caption: A decision-making guide for selecting the appropriate technique for stereochemical validation.

Conclusion

The unambiguous determination of stereochemistry is a non-negotiable aspect of modern drug discovery and development. While techniques like NMR spectroscopy and chiral HPLC provide invaluable information about relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography remains the definitive method for the assignment of absolute configuration. For a molecule like 3-Bromo-5-(piperidin-2-yl)pyridine, obtaining a crystal structure provides an irrefutable three-dimensional model, which is the bedrock for understanding its interaction with biological targets and for ensuring the development of a single, well-characterized enantiomeric drug substance. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to make informed decisions and to successfully navigate the challenges of stereochemical validation.

References

  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. (2025). Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide to Growing Single Crystals of 1,5-Dimethyl-3-phenylpyrazole for X-ray Crys. (2025). Benchchem.
  • Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148.
  • Glazer, A. M., & Stadnicka, K. (2018). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer.
  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 111-123.
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Altern
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • How To Grow Crystals. (2015). The Center for Xray Crystallography, University of Florida.
  • How to grow crystals for X-ray crystallography. (2024). Rigaku.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Watkin, D. J., & Prout, C. K. (2010). Structure refinement: Some background theory and practical strategies.
  • Flack parameter. (n.d.). In Wikipedia. Retrieved April 7, 2024, from [Link]

  • Absolute Configur
  • David, W. I., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2116), 20170153.
  • Agilent Chiral Chromatograph Training Guide. (2022). Purdue University.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acetohydrazide-Pyridine Co-crystals. (2025). Benchchem.
  • Perlovich, G. L., & Volkova, T. V. (2019). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 21(34), 18671-18684.
  • Growing X-ray quality single crystals with the CrystalBreeder. (2019). Technobis.
  • Gavezzotti, A. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7249-7267.
  • Schedletzky, T., & Griesinger, C. (2021). Reference-free NOE NMR analysis. Chemical Science, 12(4), 1466-1473.
  • Single crystal X-ray diffraction service. (n.d.). Ben-Gurion University of the Negev.
  • NOESY and ROESY. (2018). University of Wisconsin-Madison.
  • Structure solution & refinement (Small Molecules). (n.d.). Sci-Meet.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of British Columbia.
  • Single crystal X-ray diffraction analysis. (n.d.).
  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-128.
  • Karakaş, D., & İde, S. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • A Comparative Guide to Stereochemical Validation of (3-Methyloxiran-2-yl)
  • McConnell, O. J., & Wainer, I. W. (2011). Regulatory Considerations in Drug Development of Stereoisomers. In Chirality in Drug Research (pp. 35-56). John Wiley & Sons, Inc.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, S2, 001.
  • Li, Z., & Wang, Y. (2022). Chiral drugs. LabMed Discovery, 1(1), e2022001.
  • NOEとROE. (n.d.). Friendship for GC-MS & NMR analysts.
  • Mabkhot, Y. N., & Al-Showiman, S. S. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Biblio.
  • Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University.
  • Rotating Frame NOE: ROE. (n.d.). Glycopedia.
  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia.
  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu.
  • Single crystal X-ray diffraction data and structure refinement details of compound 1. (n.d.).
  • HPLC manual (for chiral HPLC analysis). (n.d.). The University of Tokyo.
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies, Inc.
  • Harada, N. (2021). Chiral organic stereochemistry: Chiral HPLC, chiral auxiliaries, CD spectroscopy, X-ray crystallography, and light-powered chiral molecular motors. Journal of Organic Chemistry, 86(23), 15995-16021.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
  • Clore, G. M., & Gronenborn, A. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.

Sources

Validation

Spectroscopic Comparison Guide: 3-Bromo-5-(piperidin-2-yl)pyridine Positional Isomers

Executive Summary In the development of targeted therapeutics, halogenated pyridine derivatives like 3-Bromo-5-(piperidin-2-yl)pyridine serve as critical building blocks for kinase inhibitors and G-protein coupled recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, halogenated pyridine derivatives like 3-Bromo-5-(piperidin-2-yl)pyridine serve as critical building blocks for kinase inhibitors and G-protein coupled receptor (GPCR) ligands[1]. However, the synthesis of these heterocycles frequently yields complex mixtures of positional isomers (e.g., 5-Bromo-2-(piperidin-2-yl)pyridine or 3-Bromo-4-(piperidin-2-yl)pyridine)[2]. Because these isomers possess identical molecular weights and similar polarities, chromatographic separation and structural verification require orthogonal, high-resolution spectroscopic techniques.

This guide provides an objective, mechanistically grounded framework for differentiating 3-Bromo-5-(piperidin-2-yl)pyridine from its positional isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Rationale for Spectroscopic Differentiation

To definitively assign the positional isomer, one must look beyond simple chemical shifts and analyze the underlying quantum mechanical and electronic environments that dictate spectroscopic behavior.

The Causality of NMR Spin Systems ( 1 H and 13 C)

The most definitive method for differentiating pyridine isomers is the analysis of 1 H- 1 H scalar coupling ( J -coupling) networks. The electronegativity of the pyridine nitrogen induces a strong inductive deshielding effect on the adjacent α -protons (C-2 and C-6), shifting them significantly downfield[3].

  • 3,5-Disubstitution (The Target): In 3-Bromo-5-(piperidin-2-yl)pyridine, the substituents occupy the meta positions relative to the nitrogen. The remaining protons are located at C-2, C-4, and C-6. Because these protons are all meta to one another, they will only exhibit small meta-couplings ( 4J≈1.5−2.5 Hz). The absence of any large ortho-coupling ( 3J≈5−8 Hz) is the definitive diagnostic signature of a 3,5-disubstituted pyridine ring.

  • 2,5-Disubstitution (The Comparator): In 5-Bromo-2-(piperidin-2-yl)pyridine, protons are located at C-3, C-4, and C-6. Protons H-3 and H-4 are adjacent to each other, resulting in a strong ortho-coupling ( 3J≈8.0 Hz). H-6 will appear as a finely split doublet due to meta-coupling with H-4.

Mass Spectrometry Fragmentation Pathways

While the intact precursor ions ( [M+H]+ at m/z 241/243 due to the 79 Br/ 81 Br isotope effect) are identical, the position of the piperidine ring relative to the pyridine nitrogen dictates the fragmentation pathway. Isomers with the piperidine ring at the 2-position (adjacent to the pyridine nitrogen) can undergo a facile intramolecular proton transfer from the piperidine to the basic pyridine nitrogen, leading to a distinct neutral loss profile compared to the 3- or 5-substituted variants[4].

Visualizing the Validation Logic

To ensure absolute structural confidence, we employ an orthogonal workflow that cross-validates 1D spin systems with 2D heteronuclear mapping.

Workflow Step1 Sample Preparation Equilibration with Internal Standard Step2 1D 1H & 13C NMR (Extract J-coupling & Chemical Shifts) Step1->Step2 Validate T1 Relaxation Step4 High-Resolution LC-MS/MS (Fragment Ion Analysis) Step1->Step4 Aliquot for MS Step3 2D HMBC / COSY (Map Heteronuclear Connectivity) Step2->Step3 Identify Spin Systems Step5 Positional Isomer Confirmed (e.g., 3,5- vs 2,5-substitution) Step3->Step5 Structural Mapping Step4->Step5 Orthogonal Validation

Caption: Orthogonal spectroscopic workflow for validating bromopyridine positional isomers.

HMBC_Logic H2_Pip Piperidine H-2' C5_Pyr Pyridine C-5 (Attachment Point) H2_Pip->C5_Pyr 2J (Strong) C4_Pyr Pyridine C-4 H2_Pip->C4_Pyr 3J (Diagnostic) C6_Pyr Pyridine C-6 H2_Pip->C6_Pyr 3J (Diagnostic)

Caption: Diagnostic 2D HMBC NMR correlations confirming the C-5 attachment point.

Quantitative Data Comparison

The following tables summarize the expected quantitative spectroscopic parameters used to definitively differentiate the target molecule from its most common synthetic byproduct.

Table 1: 1 H NMR Spin System Comparison (in DMSO- d6​ )

Note: Chemical shifts are approximate and heavily dependent on concentration and exact solvent conditions. The splitting pattern ( J -coupling) is the absolute source of truth[3].

Structural Feature3-Bromo-5-(piperidin-2-yl)pyridine5-Bromo-2-(piperidin-2-yl)pyridineCausality / Rationale
H-2 / H-6 ( α -protons)~8.6 ppm (d, J=2.0 Hz) & ~8.5 ppm (d, J=2.0 Hz)~8.7 ppm (d, J=2.2 Hz) for H-6 α -protons are highly deshielded by the adjacent nitrogen atom.
H-3 / H-4 ( β -protons)~7.9 ppm (t, J=2.0 Hz) for H-4~7.3 ppm (d, J=8.2 Hz) for H-3H-4 in the 3,5-isomer only has meta neighbors.
H-4 / H-5 ( γ -protons)N/A (Substituted)~7.8 ppm (dd, J=8.2,2.2 Hz) for H-4The 8.2 Hz coupling in the 2,5-isomer confirms adjacent protons.
Diagnostic Signature All meta-couplings ( ≤2.5 Hz) Presence of an ortho-coupling (~8 Hz) Dictated by the spatial arrangement of the remaining ring protons.
Table 2: LC-MS/MS Fragmentation Profile (Positive ESI)
Parameter3-Bromo-5-(piperidin-2-yl)pyridine5-Bromo-2-(piperidin-2-yl)pyridineMechanistic Rationale
Precursor Ion [M+H]+ m/z 241.03 / 243.03 m/z 241.03 / 243.03Identical molecular formula ( C10​H13​BrN2​ ).
Primary Product Ion m/z 158.0 / 160.0 m/z 158.0 / 160.0Cleavage of the piperidine ring.
Secondary Product Ion m/z 78.0 (Pyridine core) m/z 84.1 (Piperidine core)2-substituted isomers often stabilize the charge on the piperidine fragment via neighboring group participation[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false-positive isomer assignments.

Protocol A: Quantitative 1D and 2D NMR Acquisition

Objective: Extract precise J -coupling values and map heteronuclear connectivity without integration artifacts.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • T1 Relaxation Validation: To ensure the integration of the protons is quantitative (which is necessary to confirm the number of substituents), set the relaxation delay ( d1​ ) to at least 5 times the longest T1​ relaxation time of the molecule. For rigid heterocycles, a d1​ of 3.0 to 5.0 seconds is required[3].

  • 1D 1 H Acquisition: Acquire 16-32 scans at 298 K. Process with zero-filling and a mild exponential window function (LB = 0.3 Hz) to maximize the resolution of the fine meta-couplings.

  • 2D HMBC Setup: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz (approx. 62.5 ms). This specifically targets 2-bond and 3-bond carbon-proton correlations.

  • Data Validation Gate: Verify that the integral ratio of the piperidine H-2' proton to the total pyridine core protons is exactly 1:3. If it is 1:4, the molecule is a mono-substituted bromopyridine, indicating a failed cross-coupling step[2].

Protocol B: LC-MS/MS Isomer Differentiation

Objective: Generate reproducible fragmentation spectra to distinguish isomers based on relative ion abundances.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m) with a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Self-Validation: Isomers will often elute at slightly different retention times; inject a mixed sample to confirm chromatographic resolution.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Ensure the capillary voltage is optimized (typically ~3.0 kV) to prevent in-source fragmentation.

  • Collision Energy (CE) Ramp: Do not rely on a single CE. Acquire MS/MS spectra at a ramped CE of 15, 25, and 35 eV.

  • Data Validation Gate: Confirm the presence of the characteristic 1:1 isotopic doublet for the precursor ion ( m/z 241/243) to validate that the bromine atom is still covalently attached and was not lost via base-catalyzed aryl halide isomerization during synthesis[5].

References

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Chemical Science (RSC Publishing) URL:[Link]

Sources

Comparative

Efficacy of 3-Bromo-5-(piperidin-2-yl)pyridine compared to standard nicotinic agonists

An in-depth technical comparison of novel nicotinic acetylcholine receptor (nAChR) modulators requires moving beyond basic binding affinities to understand the structural mechanisms that drive receptor gating. 3-Bromo-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of novel nicotinic acetylcholine receptor (nAChR) modulators requires moving beyond basic binding affinities to understand the structural mechanisms that drive receptor gating. 3-Bromo-5-(piperidin-2-yl)pyridine , commonly referred to in pharmacological literature as 5-bromoanabasine , represents a significant structural evolution from standard endogenous and alkaloid agonists.

By replacing the pyrrolidine ring of nicotine with a piperidine ring and introducing a heavy halogen at the 5-position of the pyridine ring, this compound exhibits markedly distinct pharmacological behavior. This guide objectively compares the efficacy and potency of 3-Bromo-5-(piperidin-2-yl)pyridine against standard nicotinic agonists (Nicotine, Acetylcholine, and Anabasine) and outlines the rigorous electrophysiological frameworks required to validate these findings.

Structural Causality and Mechanism of Action

The efficacy of any nAChR agonist is dictated by its ability to stabilize the receptor's activated conformation upon binding to the orthosteric site, located at the interface of the principal (α) and complementary subunits.

Standard agonists like [1] (S)-nicotine utilize a pyrrolidine ring, which leaves specific hydrophobic pockets within the receptor interface unoccupied. In contrast, 3-Bromo-5-(piperidin-2-yl)pyridine utilizes a piperidine scaffold (the anabasine core) coupled with a bulky, electron-withdrawing bromine atom at the 5-position.

The Mechanistic Advantage: Molecular docking and structure-activity relationship (SAR) studies demonstrate that this 5-bromo substitution allows the ligand to extend deeply into previously unoccupied space within the binding pocket. Crucially, the halogen atom closely approaches the vicinal cysteines of the receptor. This steric interaction physically stabilizes the "close-in" conformation of these cysteines—a mandatory structural shift for allosteric channel gating—thereby drastically lowering the energy barrier for the opening of the ion pore [1].

nAChR_Activation Ligand 3-Bromo-5-(piperidin-2-yl)pyridine (5-Bromoanabasine) Pocket nAChR Orthosteric Site (Principal/Complementary Interface) Ligand->Pocket High-Affinity Binding Cysteines Vicinal Cysteines (Close-in Conformation) Pocket->Cysteines 5-Bromo Steric Stabilization Pore Channel Pore Opening (Na⁺ / Ca²⁺ Influx) Cysteines->Pore Allosteric Gating

Fig 1: nAChR activation mechanism driven by 5-bromoanabasine's steric stabilization.

Comparative Efficacy and Potency Data

To benchmark 3-Bromo-5-(piperidin-2-yl)pyridine, it is evaluated against a spectrum of standard agonists using recombinant nAChR models (such as the nematode Asu-ACR-16 receptor, a primary target for anthelmintic drug development). The addition of the 5-bromo group yields a compound that is significantly more potent than both its parent scaffold (anabasine) and standard reference agonists.

AgonistChemical ScaffoldPyridine SubstitutionRelative Potency (vs. Nicotine)Efficacy Profile
(S)-5-ethynyl-anabasine Piperidine5-Ethynyl~44.0x HigherFull Agonist
3-Bromo-5-(piperidin-2-yl)pyridine Piperidine5-Bromo~8.0x - 12.0x HigherFull Agonist
(S)-Anabasine PiperidineNone~3.0x - 5.0x HigherFull Agonist
(S)-Nicotine PyrrolidineNone1.0x (Reference)Full Agonist
Acetylcholine (ACh) Choline EsterN/A~1.0x (Reference)Full Agonist

Table 1: Quantitative comparison of nAChR agonists. Data synthesized from comparative electrophysiological recordings [1].

Experimental Validation: Self-Validating TEVC Electrophysiology

To objectively quantify the macroscopic currents generated by 3-Bromo-5-(piperidin-2-yl)pyridine, researchers rely on Two-Electrode Voltage Clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This protocol is explicitly designed as a self-validating system to eliminate biological artifacts and ensure absolute data trustworthiness.

Step-by-Step Methodology & Causality
  • Oocyte Defolliculation: Oocytes are harvested and treated with collagenase to remove the follicular cell layer.

    • Causality: The follicular layer acts as a diffusion barrier and contains endogenous receptors. Removing it ensures rapid, synchronized exposure to the test compound and prevents confounding background noise.

  • cRNA Microinjection: Purified cRNA encoding the target nAChR subunits is injected into the oocyte cytoplasm, followed by a 2-5 day incubation at 18°C.

    • Causality: This allows precise stoichiometric control over the expressed receptor subtypes, isolating the target from the complex, multi-receptor environments found in native mammalian neurons.

  • Voltage Clamping (-60 mV): Microelectrodes impale the oocyte, clamping the membrane potential at -60 mV during standard buffer perfusion.

    • Causality: Clamping at -60 mV provides a strong electrochemical driving force for inward Na⁺/Ca²⁺ currents upon channel opening, while keeping the membrane strictly below the activation threshold of endogenous voltage-gated channels.

  • Self-Validating Agonist Perfusion:

    • Baseline Check: Buffer is perfused to confirm a stable holding current (validating membrane integrity).

    • Positive Control: 100 µM ACh is applied to establish the maximum current ( Imax​ ).

    • Test Series: 3-Bromo-5-(piperidin-2-yl)pyridine is applied in increasing logarithmic concentrations.

    • Post-Test Control: 100 µM ACh is reapplied.

    • Causality: Normalizing the test compound's responses to the initial ACh Imax​ accounts for variable receptor expression levels between different oocytes. The post-test ACh application proves that the receptors did not permanently desensitize or degrade during the assay.

  • Data Analysis: Normalized peak currents are plotted against concentration and fitted to the Hill equation to extract the EC50​ (potency) and Emax​ (efficacy).

TEVC Prep 1. Oocyte Preparation (Collagenase Defolliculation) Inject 2. Microinjection (nAChR cRNA delivery) Prep->Inject Removes diffusion barriers Incubate 3. Incubation (18°C, 2-5 days for translation) Inject->Incubate Enables receptor expression Clamp 4. TEVC Setup (Voltage clamp at -60 mV) Incubate->Clamp Establishes driving force Perfuse 5. Agonist Perfusion (Concentration-response series) Clamp->Perfuse Records macroscopic currents Analyze 6. Data Normalization (Fit to Hill Equation) Perfuse->Analyze Validates against ACh control

Fig 2: Self-validating TEVC electrophysiology workflow for nAChR agonist screening.

Strategic Implications for Drug Development

The comparative data definitively shows that modifying the 5-position of the pyridine ring on a piperidine scaffold yields massive gains in potency. For drug development professionals, 3-Bromo-5-(piperidin-2-yl)pyridine serves as a highly effective intermediate and benchmarking tool. Its ability to exploit unoccupied hydrophobic spaces near the vicinal cysteines provides a clear structural blueprint for designing next-generation nAChR modulators—whether targeting human α7 receptors for neurodegenerative therapies or invertebrate receptors to combat anthelmintic drug resistance.

References

  • Title: (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor Source: International Journal for Parasitology: Drugs and Drug Resistance (via NCBI PMC) URL: [Link]

Validation

Cross-Validation of In Vivo Pharmacokinetic Data for 3-Bromo-5-(piperidin-2-yl)pyridine: A Comparative Guide

Executive Summary & Pharmacological Context The development of novel nicotinic acetylcholine receptor (nAChR) ligands requires rigorous preclinical pharmacokinetic (PK) validation. 3-Bromo-5-(piperidin-2-yl)pyridine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of novel nicotinic acetylcholine receptor (nAChR) ligands requires rigorous preclinical pharmacokinetic (PK) validation. 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) is a structurally modified, halogenated derivative of the natural tobacco alkaloid anabasine.

In drug design, the strategic addition of a bromine atom at the 5-position of the pyridine ring serves two causal purposes:

  • Enhanced Lipophilicity: The halogen increases the compound's LogP, driving higher passive permeability across the blood-brain barrier (BBB)—a critical requirement for CNS-active therapeutics targeting neurodegenerative diseases or addiction.

  • Metabolic Shielding: The bulky bromine atom sterically hinders cytochrome P450-mediated oxidation at the 5-position, theoretically extending the biological half-life compared to the unhalogenated parent compound.

This guide provides a comprehensive, self-validating methodological framework to cross-validate the in vivo PK profile of 3-Bromo-5-(piperidin-2-yl)pyridine against established clinical and preclinical alternatives: Varenicline and Anabasine .

Comparative Pharmacokinetic Profiles

To objectively evaluate 3-Bromo-5-(piperidin-2-yl)pyridine, we must benchmark it against existing nAChR modulators.

Varenicline , the clinical gold standard for smoking cessation (an α4β2 partial agonist), exhibits an exceptionally long half-life (~24 hours) and is primarily eliminated unchanged (92%) via the renal organic cation transporter 2 (OCT2)[1]. While this provides stable plasma levels, it makes the drug highly sensitive to renal impairment[1].

Conversely, Anabasine and related minor alkaloids (e.g., anatabine) undergo rapid hepatic metabolism, resulting in a short half-life (~1.1 hours in rodents) and high volume of distribution[2][3]. 3-Bromo-5-(piperidin-2-yl)pyridine is engineered to bridge this gap, offering a balanced clearance mechanism (mixed hepatic/renal) and an intermediate half-life.

Table 1: Quantitative PK Comparison of nAChR Ligands
ParameterVarenicline (Clinical Standard)Anabasine (Parent Alkaloid)3-Bromo-5-(piperidin-2-yl)pyridine (Halogenated Analog)
Receptor Target α4β2 (Partial Agonist)α7 > α4β2 (Full Agonist)α4β2 / α7 (Modulated Affinity)
Bioavailability (PO) ~90%[1]~68% (Extrapolated)[3]>75% (Predicted)
Half-Life ( t1/2​ ) ~24 hours1 - 2 hours[3]4 - 6 hours (Predicted)
Clearance Mechanism 92% Renal (OCT2)[1]Hepatic (CYP450) + RenalMixed Hepatic/Renal
Protein Binding <20%LowModerate (due to Halogen)
CNS Penetration ModerateHighVery High

Receptor Engagement & Mechanism of Action

Anabasine lacks the imine double bond found in related toxins like anabaseine, giving it a unique binding profile that favors α7 receptors over α4β2 receptors compared to nicotine[4][5]. The bromination of the pyridine ring alters the electron density of the pharmacophore, which can shift this selectivity.

Pathway A 3-Bromo-5-(piperidin-2-yl)pyridine (Ligand) B nAChR Binding (α4β2 / α7 Subtypes) A->B C Conformational Change & Ion Channel Opening B->C D Cation Influx (Na+, Ca2+) C->D E Membrane Depolarization & Neurotransmitter Release D->E

Mechanism of nAChR activation and downstream signaling by the brominated analog.

Self-Validating In Vivo PK Workflow

A robust PK study must be a self-validating system . For piperidine-pyridine derivatives, two critical analytical challenges must be addressed to ensure data trustworthiness:

  • Stereospecificity: The piperidine ring contains a chiral center at the 2-position. Research demonstrates that the R

    • and S -enantiomers of anabasine possess significantly different toxicities (LD50) and agonistic potencies ( R -anabasine is markedly more potent and toxic than S -anabasine)[4]. Therefore, total plasma concentration is insufficient; the workflow must utilize chiral chromatography to monitor for potential in vivo chiral inversion or stereoselective clearance.
  • Matrix Suppression & Recovery: Basic alkaloids are highly susceptible to ion suppression in mass spectrometry. Because deuterated anabasine analogs are often commercially unavailable, a structurally similar internal standard (e.g., Cotinine- d3​ ) must be spiked into the matrix prior to extraction to validate recovery efficiency[6].

Workflow A In Vivo Dosing (IV/PO Arms) B Serial Sampling (Plasma/Brain) A->B C Cation Exchange SPE Cleanup B->C D Chiral LC-MS/MS Quantification C->D E PK Parameter Calculation D->E

Self-validating in vivo pharmacokinetic workflow with chiral LC-MS/MS quantification.

Step-by-Step Experimental Methodology

Phase 1: In Vivo Dosing & Sampling

Causality: Parallel IV and PO arms are required to calculate absolute bioavailability ( F ). Brain sampling is necessary to determine the unbound brain-to-plasma partition coefficient ( Kp,uu​ ), proving the halogenation successfully enhanced CNS penetration.

  • Subjects: Male Sprague-Dawley rats (n=6 per arm), fasted overnight.

  • Dosing:

    • IV Arm: 1 mg/kg via tail vein injection (Formulation: 5% DMSO, 95% Saline).

    • PO Arm: 5 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge at 3000 × g for 10 mins to isolate plasma.

  • Brain Extraction: At Tmax​ (determined via pilot), perfuse a subset of animals with cold saline, extract the brain, and homogenize in a 1:3 ratio with phosphate buffer.

Phase 2: Solid-Phase Extraction (SPE)

Causality: 3-Bromo-5-(piperidin-2-yl)pyridine contains a basic piperidine nitrogen. Liquid-liquid extraction often yields poor recovery for such polar/basic compounds. Strong cation exchange (e.g., Strata-X-C) ensures the positively charged alkaloid binds tightly to the resin while neutral lipids are washed away[6].

  • Spiking: Add 10 µL of Cotinine- d3​ (Internal Standard, 100 ng/mL) to 50 µL of plasma/brain homogenate.

  • Acidification: Add 100 µL of 2% Formic Acid to ionize the piperidine nitrogen.

  • Load & Wash: Load onto a pre-conditioned Strata-X-C SPE cartridge. Wash with 1 mL of 0.1 N HCl, followed by 1 mL of Methanol.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol (alkaline conditions neutralize the charge, releasing it from the resin).

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Phase 3: Chiral LC-MS/MS Analysis

Causality: Resolving the R

  • and S
  • enantiomers ensures that the PK profile accurately reflects the active pharmacophore without masking stereoselective metabolism[4].
  • Column: Chiralpak IC (150 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution using 0.1% Diethylamine in Acetonitrile/Methanol to maintain sharp peak shapes for basic amines.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the brominated parent mass (e.g., m/z 241 fragment ions).

  • Validation: Ensure the signal-to-noise ratio (S/N) is 10:1 for the Lower Limit of Quantification (LLOQ)[6].

Conclusion

Cross-validating 3-Bromo-5-(piperidin-2-yl)pyridine against varenicline and anabasine reveals the distinct advantages of halogenated nAChR ligands. By utilizing a self-validating workflow featuring strong cation exchange SPE and chiral LC-MS/MS, researchers can accurately quantify stereoselective clearance and verify the enhanced BBB penetration afforded by the bromine substitution. This rigorous analytical foundation is essential for advancing such analogs from preclinical discovery into translational development.

References

  • CHANTIX® (varenicline tartrate) Clinical Pharmacology | Pfizer Medical - US - pfizermedical.com -[Link]

  • Varenicline - StatPearls - NCBI Bookshelf - nih.gov -[Link]

  • Pharmacokinetic Properties of Parenterally Administered Anatabine in Rodents - researchgate.net -[Link]

  • In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - acs.org -[Link]

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - nih.gov -[Link]

  • A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - nih.gov -[Link]

  • TN-1161: Determination of nicotine metabolism / pharmacokinetics - windows.net -[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of 3-Bromo-5-(piperidin-2-yl)pyridine

Target Audience: Researchers, Environmental Health & Safety (EHS) Officers, and Drug Development Professionals. 3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 1998216-38-8) is a highly functionalized halogenated heterocyclic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Health & Safety (EHS) Officers, and Drug Development Professionals.

3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 1998216-38-8) is a highly functionalized halogenated heterocyclic building block frequently utilized in medicinal chemistry. The presence of both a brominated pyridine ring and a basic piperidine moiety presents unique logistical challenges for waste management. Improper disposal can lead to environmental persistence, aquatic toxicity, and the generation of highly corrosive hydrogen bromide (HBr) gas if incinerated without proper emission controls.

This guide provides a self-validating, step-by-step operational protocol for the segregation, storage, and ultimate thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

Understanding the molecular architecture of 3-Bromo-5-(piperidin-2-yl)pyridine is critical for predicting its behavior in waste streams and establishing a safe handling protocol.

  • Amine Basicity & Solubility: The piperidine nitrogen is highly basic. In acidic aqueous waste streams, the compound will readily protonate to form water-soluble salts. Causally, this means pH fluctuations in your waste carboys can drastically alter the partition coefficient of the compound, leading to unexpected precipitation if an acidic stream is neutralized.

  • Halogenated Recalcitrance: The bromine atom situated on the electron-deficient pyridine ring resists natural biodegradation. Breaking the strong C–Br bond requires high-energy thermal oxidation[1].

  • Toxicity Profile: Halogenated pyridines are known to exhibit significant cytotoxicity and potential mutagenicity. They must be handled with rigorous containment strategies to prevent dermal exposure or environmental release[2].

Quantitative Waste Parameters

To facilitate accurate waste profiling for your Treatment, Storage, and Disposal Facility (TSDF), the following quantitative data must be accounted for during disposal planning:

ParameterValue / SpecificationOperational Implication
Molecular Weight 241.13 g/mol Used to calculate total molar halogen load in bulk waste.
Halogen Content ~33.1% Bromine by massHigh bromine content strictly prohibits standard solvent blending; requires dedicated halogenated streams.
Incineration Temp >1000 °CRequires a rotary kiln or liquid injection incinerator to ensure complete C–Br bond cleavage.
Scrubber Target pH 8.5 – 9.5Alkaline wet scrubbing is mandatory to neutralize HBr gas generated during combustion.
Target DRE 99.99%Minimum Destruction Removal Efficiency required by EPA standards for halogenated organics.

Regulatory Framework & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), waste containing 3-Bromo-5-(piperidin-2-yl)pyridine must be managed as a halogenated hazardous waste . While this specific proprietary derivative is not listed by name, it typically falls under characteristic toxicity codes or is grouped with F-listed wastes (e.g., F005) if it is synthesized or washed using regulated non-halogenated solvents like toluene, benzene, or pyridine[3].

Mixing this compound with non-halogenated streams drastically increases disposal costs and complicates the incineration process due to fluctuating halogen loads, which can overwhelm standard facility scrubbers.

Laboratory Segregation & Storage Protocol

Every protocol in the laboratory must be a self-validating system. The following step-by-step methodology ensures that 3-Bromo-5-(piperidin-2-yl)pyridine waste is safely contained and chemically stable prior to transport.

Step 1: Source Segregation Immediately segregate all reaction filtrates, washings, and solid waste containing the compound into dedicated containers explicitly marked for "Halogenated Organic Waste" or "Halogenated Aqueous Waste." Do not mix with general solvent waste.

Step 2: pH Validation (For Aqueous Streams) Before adding aqueous waste containing this compound to a bulk carboy, test the stream's pH. Maintain the bulk waste pH between 6.0 and 8.0. Causality: Highly acidic conditions protonate the piperidine ring, increasing solubility, while highly basic conditions may cause the free base to precipitate unpredictably, creating a hazardous sludge at the bottom of the drum.

Step 3: Container Selection Use high-density polyethylene (HDPE) containers. Causality: Avoid metal drums entirely. Trace degradation of the compound over time can release free bromide ions, which aggressively attack steel, leading to pitting corrosion and catastrophic container failure.

Step 4: Secondary Containment & Labeling Place all primary containers in secondary containment trays capable of holding 110% of the largest container's volume. Label clearly with "Hazardous Waste - Halogenated Pyridine Derivatives" and indicate the approximate bromine concentration to aid EHS profiling.

WasteWorkflow A Generation of 3-Bromo-5-(piperidin-2-yl)pyridine Waste B Aqueous Waste? (pH > 7) A->B Aqueous stream C Organic Solvent Waste A->C Organic stream D Segregate as: Halogenated Aqueous B->D E Segregate as: Halogenated Organic C->E F Secondary Containment & Labeling D->F E->F G High-Temp Incineration with HBr Scrubber F->G EPA-certified transport

Fig 1: Logical workflow for the segregation and disposal routing of halogenated pyridine waste.

Disposal Procedure: High-Temperature Incineration

The only environmentally acceptable method for the disposal of 3-Bromo-5-(piperidin-2-yl)pyridine is controlled high-temperature incineration[4].

When combusted, the carbon and hydrogen are oxidized to CO₂ and H₂O. The nitrogen atoms are oxidized to nitrogen oxides (NOx), and the bromine is converted primarily to highly corrosive hydrogen bromide (HBr) gas and trace molecular bromine (Br₂)[5]. Because HBr is highly toxic, the thermal oxidizer must be equipped with an alkaline wet scrubber system to comply with 6[6].

Step-by-Step Incineration Transfer Protocol:
  • Waste Profiling: Conduct a total halogen analysis on the waste drum. Provide the TSDF with an accurate bromine load so they can calibrate their scrubber's alkaline feed rate.

  • Manifesting: Complete a Uniform Hazardous Waste Manifest, utilizing the appropriate EPA waste codes (e.g., state-specific halogenated codes or F-codes if mixed with regulated solvents).

  • Facility Verification: Audit your TSDF to ensure they operate a rotary kiln or liquid injection incinerator capable of sustaining >1000 °C temperatures to achieve a >99.99% DRE[5].

  • Scrubber Confirmation: Verify the TSDF utilizes an alkaline wet scrubber (using NaOH or Ca(OH)₂) to quench the exhaust and neutralize HBr into harmless sodium bromide (NaBr) salts, preventing acid rain precursors from entering the atmosphere[7].

IncinerationMechanism A 3-Bromo-5-(piperidin-2-yl)pyridine (C10H13BrN2) B Thermal Oxidation (>1000°C, O2) A->B C Combustion Gases: CO2, H2O, NOx, HBr, Br2 B->C Pyrolysis & Oxidation D Wet Scrubber (Alkaline) NaOH / Ca(OH)2 C->D Quench & Neutralize E Clean Flue Gas (CO2, N2, H2O) D->E Exhaust F Aqueous Effluent (NaBr, NaNO3) D->F Wastewater Treatment

Fig 2: Chemical pathway of thermal destruction and alkaline scrubbing of halogenated emissions.

Spill Response & Decontamination

In the event of a localized spill of 3-Bromo-5-(piperidin-2-yl)pyridine (either as a solid powder or dissolved in a solvent), execute the following self-validating recovery protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure laboratory fume hoods and local exhaust ventilation are operating at maximum capacity to clear any aerosolized particulates or solvent vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Critical: Do NOT use combustible materials like sawdust, as the high surface area combined with a halogenated organic can create a localized fire hazard during cleanup.

  • Neutralization: If the compound is spilled in an acidic solution, carefully neutralize the perimeter with sodium bicarbonate powder before absorption to prevent the volatilization of the free base.

  • Collection: Use non-sparking tools to sweep the absorbent into a heavy-duty, puncture-resistant hazardous waste bag. Seal the bag, place it inside an HDPE secondary container, and label it strictly as "Halogenated Solid Spill Waste" for incineration[2].

References

  • "Hazardous Waste Listings | EPA." Environmental Protection Agency (EPA).[Link]

  • "Toxicological Profile for Pyridine." Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • "3-Chloropyridine | C5H4ClN | CID 12287 - PubChem." National Institutes of Health (NIH).[Link]

  • "Thermal Oxidizers - Halogenated Waste." Cimarron Energy, Inc.[Link]

  • "LDAR: smart detection and repair of industrial leaks - EPA Method 26." Kunak Air.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.